molecular formula C12H18N2O B1361558 N,N-Diisopropylisonicotinamide CAS No. 77924-05-1

N,N-Diisopropylisonicotinamide

Cat. No.: B1361558
CAS No.: 77924-05-1
M. Wt: 206.28 g/mol
InChI Key: HLRSGDOBQLTYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diisopropylisonicotinamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-di(propan-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRSGDOBQLTYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283896
Record name N,N-DIISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77924-05-1
Record name 77924-05-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(propan-2-yl)pyridine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of N,N-Diisopropylisonicotinamide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N,N-Diisopropylisonicotinamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on the foundational aspects of its chemical identity and outlines detailed, standard experimental protocols for the determination of its key physicochemical parameters. This guide serves as a valuable resource for researchers initiating studies on this compound, providing the necessary theoretical framework and practical methodologies for its characterization.

Introduction to this compound

This compound is a tertiary amide derivative of isonicotinic acid. Its structure features a pyridine ring, a core scaffold present in numerous biologically active compounds, and two isopropyl groups attached to the amide nitrogen. The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. A thorough understanding of these properties is the first step in evaluating the potential of a new chemical entity.

Physicochemical Properties

A comprehensive search of scientific databases and chemical supplier catalogs did not yield specific experimental values for the physicochemical properties of this compound. The following table summarizes the key physicochemical parameters that are critical for the characterization of a drug candidate. While specific values for this compound are not available, the subsequent sections detail the experimental protocols for their determination.

PropertyValue
IUPAC Name N,N-di(propan-2-yl)pyridine-4-carboxamide
CAS Number 77924-01-7[1]
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Melting Point Not available in literature
Boiling Point Not available in literature
Solubility Not available in literature
pKa Not available in literature
LogP Not available in literature

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[2][3][4][5]

Methodology: Capillary Method [2][3]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus) is used.[2]

  • Procedure:

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the heating bath.

    • The bath is heated slowly and steadily, at a rate of 1-2 °C per minute near the expected melting point.[2]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

  • Reporting: The melting point is reported as a range (T1 - T2). A narrow range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic for liquid compounds.[6][7][8][9]

Methodology: Micro Boiling Point Determination [6][7][9]

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.

  • Apparatus: A Thiele tube or a similar heating block, a thermometer, and a capillary tube sealed at one end are required.[6][9]

  • Procedure:

    • The sealed capillary tube is placed, open end down, into the liquid in the test tube.

    • The test tube is attached to a thermometer and heated in the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.[11][12][13][14]

Methodology: Shake-Flask Method [14]

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Reporting: Solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. It is crucial for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.[15][16][17][18]

Methodology: Potentiometric Titration [15]

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

    • A standardized solution of a strong acid or base is incrementally added to the solution.

    • The pH of the solution is measured after each addition using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

LogP Determination

The octanol-water partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a key predictor of a drug's membrane permeability and its distribution in the body.[19][20][21][22]

Methodology: Shake-Flask Method [20]

  • Procedure:

    • A known amount of the compound is dissolved in a biphasic system of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

    • The two phases are separated by centrifugation.

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[21]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[20]

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Compound Acquisition cluster_characterization Physicochemical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis & Purification of This compound melting_point Melting Point Determination synthesis->melting_point boiling_point Boiling Point Determination synthesis->boiling_point solubility Solubility Determination synthesis->solubility pka pKa Determination synthesis->pka logp LogP Determination synthesis->logp data_analysis Data Compilation & Analysis melting_point->data_analysis boiling_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Guide Preparation data_analysis->report

Caption: General workflow for physicochemical characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, a thorough search of the scientific literature did not reveal any studies on the biological activity or the signaling pathways associated with this compound. Further research is required to elucidate its potential pharmacological effects and mechanism of action.

Conclusion

This technical guide has outlined the essential physicochemical properties for the characterization of this compound. While specific experimental data for this compound remain elusive in the current body of scientific literature, this document provides robust and detailed experimental protocols for their determination. The provided methodologies for assessing melting point, boiling point, solubility, pKa, and logP will enable researchers to systematically characterize this and other novel compounds. The visualizations of the chemical structure and a general experimental workflow offer a clear and concise reference for laboratory practice. Future experimental work is necessary to populate the data for this compound and to explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Diisopropylisonicotinamide, a valuable compound in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and visual workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of diisopropylamine with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. This method provides a straightforward and efficient route to the desired amide.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of diisopropylamine on the carbonyl carbon of the isonicotinoyl chloride, leading to the formation of this compound and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct and drive the reaction to completion.

synthesis_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Isonicotinoyl_Chloride Isonicotinoyl Chloride Reaction_Center + Isonicotinoyl_Chloride->Reaction_Center Diisopropylamine Diisopropylamine Diisopropylamine->Reaction_Center Base Base (e.g., Triethylamine) Base->Reaction_Center Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Center Product This compound Byproduct Triethylammonium Chloride Reaction_Center->Product Reaction_Center->Byproduct

Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Isonicotinoyl chloride hydrochloride

  • Diisopropylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add isonicotinoyl chloride hydrochloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine to the suspension, followed by the dropwise addition of diisopropylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR Infrared (IR) Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (MS) Synthesized_Compound->MS MP Melting Point Analysis Synthesized_Compound->MP Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation Purity_Assessment Purity Assessment MP->Purity_Assessment

N,N-Diisopropylisonicotinamide (CAS 77924-05-1): A Technical Overview of a Sparsely Characterized Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylisonicotinamide, identified by the CAS number 77924-05-1, is a chemical entity with the molecular formula C12H18N2O.[1] While its basic structural details are known, a comprehensive public-domain profile of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and in-depth biological activity data remain largely unavailable. This guide consolidates the accessible information and highlights the significant knowledge gaps, providing a foundational understanding for researchers interested in this particular molecule.

Core Properties and Structure

This compound is a tertiary amide derivative of isonicotinic acid. Its structure features a pyridine ring substituted at the 4-position with a carbonyl group, which is in turn bonded to a diisopropylamino group.

Molecular Structure:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Isonicotinoyl_chloride Isonicotinoyl Chloride Acylation Acylation (Base, Solvent) Isonicotinoyl_chloride->Acylation Diisopropylamine Diisopropylamine Diisopropylamine->Acylation Product This compound Acylation->Product

References

An In-depth Technical Guide to the Solubility of N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diisopropylisonicotinamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility behavior based on its chemical structure and data from analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, offering a procedural roadmap for researchers. This guide is intended to support drug discovery and development activities where understanding the solubility of novel compounds is a critical parameter for formulation, delivery, and bioavailability.

Introduction to this compound

This compound is a substituted pyridine derivative. Its structure, featuring a polar pyridine ring and amide group, along with non-polar diisopropyl groups, suggests a nuanced solubility profile. The presence of both hydrophilic and hydrophobic moieties indicates that its solubility will be highly dependent on the nature of the solvent. Understanding this solubility is crucial for applications in medicinal chemistry and materials science, where it may be used as a ligand, a synthetic intermediate, or a potential bioactive molecule.

Predicted Solubility Profile

Based on its chemical structure, the solubility of this compound in various solvents can be predicted qualitatively:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen and the amide group can participate in hydrogen bonding, suggesting some solubility in protic solvents. However, the bulky and hydrophobic diisopropyl groups will likely limit its aqueous solubility. Good solubility is expected in polar organic solvents like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. This compound is expected to exhibit good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the diisopropyl groups provides some non-polar character, which may allow for limited solubility in non-polar solvents. However, the polar pyridine and amide core will likely prevent high solubility in strongly non-polar media.

Solubility Data of Structurally Related Compounds

Direct quantitative solubility data for this compound is sparse in the reviewed literature. However, data for related nicotinamide and isonicotinamide derivatives can provide valuable insights. The following table summarizes solubility data for analogous compounds.

CompoundSolventTemperature (°C)SolubilityReference
NicotinamideWater25High[1]
NicotinamideMethanol25High[1]
NicotinamideEthanol254.44 x 10⁻³ (mole fraction)[2]
NicotinamideAcetonitrile258.6 x 10⁻³ (mole fraction)[2]
Nicotinamide1,4-Dioxane25Moderate[1]
NicotinamideDMSO25High[1]
NicotinamideDMF25High[1]
N,N-dibutyl-isonicotinamideWaterNot Specifiedlog10WS = -3.89 (mol/L) (Calculated)[3]

Note: The solubility of this compound will need to be experimentally determined for precise values.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][4] This protocol is widely accepted in the pharmaceutical industry.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Reporting: The solubility is reported in units such as mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h Shake) add_excess->equilibrate separate Phase Separation (Settle or Centrifuge) equilibrate->separate filter Filter Supernatant separate->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify end End quantify->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

N,N-Diisopropylisonicotinamide: A Technical Examination of its Potential as a Hydrotropic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive analysis of N,N-Diisopropylisonicotinamide, a nicotinamide derivative, and evaluates its potential as a hydrotropic agent for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). While direct experimental data on the hydrotropic efficacy of this compound is limited in publicly available literature, this guide synthesizes information on its known physicochemical properties and draws comparative insights from structurally related and well-characterized hydrotropes, particularly other N,N-disubstituted nicotinamides. This document outlines the theoretical mechanisms of hydrotropy, details relevant experimental protocols for characterization, and presents a framework for future research into this compound's utility in pharmaceutical formulations.

Introduction to Hydrotropy and this compound

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotropic agent, results in a significant increase in the aqueous solubility of a poorly soluble solute. Unlike solubilization by co-solvents or surfactants, hydrotropy is thought to involve more specific, non-covalent interactions and self-aggregation of the hydrotrope at higher concentrations. Hydrotropic agents are typically small organic molecules that possess both hydrophilic and hydrophobic moieties.

This compound is a derivative of isonicotinamide, featuring two isopropyl groups attached to the amide nitrogen. Its chemical structure suggests a degree of hydrophobicity conferred by the isopropyl groups, which is a key characteristic for hydrotropic agents. However, a critical factor governing hydrotropic efficacy is the water solubility of the agent itself. Reports indicate that this compound has a low aqueous solubility of approximately 0.05 M, which is considered a significant limitation for its potential as a hydrotropic agent. Effective hydrotropes generally require high water solubility to achieve the necessary concentrations for inducing solubilization.

This guide will therefore explore the known properties of this compound and provide a comparative analysis with more soluble and effective nicotinamide-based hydrotropes to postulate its behavior and guide future experimental investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in aqueous systems and for designing formulation strategies.

PropertyValue
IUPAC Name N,N-bis(propan-2-yl)pyridine-4-carboxamide
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
CAS Registry Number 77924-05-1
Aqueous Solubility ~ 0.05 M
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
LogP (Predicted) Not specified in available literature

Table 1: Physicochemical Properties of this compound

Mechanism of Hydrotropic Action: A Theoretical Framework

The mechanism of hydrotropic solubilization is a subject of ongoing research, with two primary theories being prominent:

  • Complexation: At lower concentrations, the hydrotrope may form water-soluble complexes with the poorly soluble drug molecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

  • Self-Aggregation: At concentrations above a certain threshold, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules can self-assemble into aggregates. These aggregates can be micelle-like but are typically smaller and have a less defined structure than traditional surfactant micelles. The hydrophobic core of these aggregates can then encapsulate the poorly soluble drug, increasing its apparent solubility in the aqueous phase.

For this compound, its relatively high hydrophobicity due to the diisopropyl groups might favor interaction with hydrophobic drug molecules. However, its low aqueous solubility would likely hinder the formation of the necessary concentration of aggregates to effect significant solubilization. The logical relationship for hydrotropic action is depicted in the following diagram.

Hydrotropy_Mechanism cluster_0 Hydrotropic Agent Properties cluster_1 Mechanisms cluster_2 Outcome High Water Solubility High Water Solubility Self_Aggregation Self-Aggregation (above MHC) High Water Solubility->Self_Aggregation enables Amphiphilic Structure Amphiphilic Structure Amphiphilic Structure->Self_Aggregation drives Complexation Complexation (1:1 or 1:n) Amphiphilic Structure->Complexation facilitates Solubility_Enhancement Enhanced Aqueous Solubility of Poorly Soluble Drug Self_Aggregation->Solubility_Enhancement leads to Complexation->Solubility_Enhancement leads to

Caption: General mechanism of hydrotropic action.

Experimental Protocols for Characterization

To rigorously evaluate the hydrotropic potential of this compound, a series of well-established experimental protocols should be employed.

Phase Solubility Studies

This is a fundamental technique to quantify the solubility enhancement of a poorly soluble drug in the presence of a hydrotropic agent.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the poorly soluble drug to each solution.

  • Equilibrate the samples by shaking at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure saturation.

  • Centrifuge or filter the samples to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the solubility of the drug as a function of the hydrotrope concentration.

The following diagram illustrates the workflow for a phase solubility study.

Phase_Solubility_Workflow A Prepare Hydrotrope Solutions (Varying Concentrations) B Add Excess Poorly Soluble Drug A->B C Equilibrate Samples (e.g., 24-48h shaking) B->C D Separate Undissolved Drug (Centrifugation/Filtration) C->D E Analyze Drug Concentration in Supernatant/Filtrate (UV-Vis/HPLC) D->E F Plot Drug Solubility vs. Hydrotrope Concentration E->F

Caption: Workflow for a phase solubility study.

Determination of Minimum Hydrotropic Concentration (MHC)

The MHC is the concentration at which the hydrotrope begins to self-associate and a significant increase in the solubility of the drug is observed.

Methodology:

  • Conductivity Method: Measure the electrical conductivity of aqueous solutions of this compound at various concentrations. A break in the plot of conductivity versus concentration can indicate the MHC.

  • Surface Tension Method: Measure the surface tension of the hydrotrope solutions. A change in the slope of the surface tension versus concentration plot can signify the onset of aggregation.

  • Spectroscopic Methods: Using a probe molecule, changes in the spectral properties (e.g., UV-Vis absorbance or fluorescence) as a function of hydrotrope concentration can be used to determine the MHC.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for elucidating the interactions between the hydrotrope and the drug.

  • UV-Visible Spectroscopy: Changes in the absorption spectrum of the drug in the presence of the hydrotrope can suggest complex formation. A bathochromic (red) or hypsochromic (blue) shift in the maximum absorbance wavelength (λmax) is indicative of an interaction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify changes in the vibrational frequencies of functional groups in the drug and hydrotrope upon interaction. This can provide evidence for hydrogen bonding or other specific interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for studying hydrotropic systems. Changes in the chemical shifts of the protons of both the drug and the hydrotrope can provide detailed information about the nature of the interaction and the site of complexation. It can also be used to study the self-association of the hydrotrope.

Comparative Analysis with Other Nicotinamide Derivatives

The hydrotropic properties of several nicotinamide derivatives have been studied, with N,N-diethylnicotinamide (NNDENA) being a prominent example of an effective hydrotrope. A comparison of the properties of this compound with NNDENA and nicotinamide itself can provide valuable insights.

Hydrotropic AgentKey Structural FeatureAqueous SolubilityGeneral Hydrotropic Efficacy
NicotinamideUnsubstituted amideHighModerate
N,N-Diethylnicotinamide (NNDENA)Diethyl substitutionHighHigh
This compound Diisopropyl substitutionLow (~0.05 M)Expected to be Poor

Table 2: Comparative Properties of Nicotinamide Derivatives

The higher hydrophobicity of the alkyl substituents in NNDENA compared to the unsubstituted nicotinamide is believed to contribute to its enhanced hydrotropic effect. However, the significantly lower water solubility of this compound, likely due to the bulkier and more hydrophobic isopropyl groups, is a major impediment to its effectiveness.

Potential Applications and Future Directions

Despite its low aqueous solubility, this compound could be investigated in mixed-hydrotropy systems, where it is used in combination with other more soluble hydrotropes. This could potentially leverage its hydrophobic character for drug interaction while the other hydrotropes ensure sufficient overall solubility.

Future research should focus on:

  • Synthesis and Purification: Development of an efficient and scalable synthesis protocol for high-purity this compound.

  • Comprehensive Physicochemical Characterization: Detailed determination of its solubility in various solvents, LogP, pKa, and thermal properties.

  • Systematic Solubility Studies: Performing phase solubility studies with a range of poorly soluble drugs to definitively quantify its hydrotropic capabilities, if any.

  • Investigation in Non-aqueous or Co-solvent Systems: Exploring its potential as a solubilizing agent in systems where its own solubility is not a limiting factor.

The logical flow for future investigation is outlined below.

Future_Investigation_Flow A Efficient Synthesis & Purification Protocol B Full Physicochemical Characterization A->B C Phase Solubility Studies with Model Drugs B->C D Evaluate as a Viable Hydrotrope? C->D E Investigate in Mixed-Hydrotropy or Co-solvent Systems D->E Yes F Abandon as a Hydrotropic Agent D->F No

Caption: A proposed workflow for future research.

Conclusion

This compound presents an interesting case study in the structure-property relationships of hydrotropic agents. While its chemical structure possesses features that could be beneficial for hydrotropy, its low intrinsic aqueous solubility is a significant and likely prohibitive drawback. This technical guide has provided a theoretical framework and a set of detailed experimental protocols that can be used to systematically evaluate its potential. Based on the available information and comparison with its analogues, it is concluded that this compound is unlikely to be an effective hydrotropic agent in simple aqueous systems. However, further investigation into its properties and potential applications in more complex solvent systems may be warranted. This document serves as a foundational resource for researchers and professionals in the field of drug development who are interested in exploring the boundaries of hydrotropic solubilization.

The Ascending Therapeutic Potential of N,N-Diisopropylisonicotinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of isonicotinamide, a pyridine-4-carboxamide, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the potential therapeutic applications of N,N-diisopropylisonicotinamide and its related derivatives. While direct research on the N,N-diisopropyl variant is nascent, this document synthesizes the current understanding of closely related N,N-dialkylisonicotinamide and nicotinamide derivatives to extrapolate potential therapeutic avenues, mechanisms of action, and experimental considerations. The primary areas of interest for these compounds include anti-inflammatory, neuroprotective, and anticancer applications. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Introduction: The Isonicotinamide Core in Drug Discovery

Isonicotinamide, an isomer of nicotinamide (a form of vitamin B3), serves as a fundamental building block for a variety of pharmacologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The amide group of isonicotinamide provides a key point for chemical modification, allowing for the synthesis of a diverse library of compounds with tailored physicochemical and biological properties. The introduction of N,N-dialkyl substituents, such as the diisopropyl group, can significantly modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule, making this compound derivatives an intriguing class of compounds for therapeutic exploration.

Potential Therapeutic Applications

Based on the biological activities of structurally related nicotinamide and isonicotinamide derivatives, several key therapeutic applications for this compound derivatives can be postulated.

Anti-inflammatory Activity

Nicotinamide and its derivatives have well-documented anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of inflammatory mediators. The suppression of reactive oxygen species (ROS) overproduction is another key mechanism through which isonicotinic acid derivatives exert their anti-inflammatory effects.[2] Given that inflammation is a key component of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions, this compound derivatives represent a promising area for the development of novel anti-inflammatory agents.

Neuroprotection and Neurodegenerative Diseases

Nicotinamide and its metabolic product, nicotinamide adenine dinucleotide (NAD+), play crucial roles in neuronal health and function. NAD+ is a critical coenzyme in cellular metabolism and is involved in DNA repair and cellular signaling pathways that are essential for neuronal survival. Preclinical studies have shown that nicotinamide and other NAD+ precursors can be protective in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. By potentially modulating NAD+ levels or interacting with other neuroprotective pathways, this compound derivatives could offer therapeutic benefits in the context of neurodegeneration.

Anticancer Activity

A growing body of evidence suggests that nicotinamide derivatives possess anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and modulation of signaling pathways involved in tumor growth and survival. The structural modifications inherent in this compound derivatives could lead to enhanced potency and selectivity against specific cancer targets.

Quantitative Data Summary

The following tables summarize the quantitative biological data for various nicotinamide and isonicotinamide derivatives from the literature. This data provides a benchmark for the potential activity of this compound derivatives.

Table 1: Anti-inflammatory and Related Activities of Nicotinamide/Isonicotinamide Derivatives

Compound ClassAssayTarget/ModelActivity (IC50/EC50)Reference
Isonicotinic Acid DerivativesROS InhibitionCellular AssayVaries by derivative[2]
Nicotinamide DerivativesCyclooxygenase-1 (COX-1) InhibitionIn vitro enzyme assayVaries by derivative[3]
Nicotinamide DerivativesCyclooxygenase-2 (COX-2) InhibitionIn vitro enzyme assayVaries by derivative[3]

Table 2: Anticancer Activity of Nicotinamide Derivatives

Compound ClassCell LineActivity (IC50)Reference
Pyridinethione/Thienopyridine DerivativesHCT-116 (Colon Cancer)Varies by derivative[4]
Pyridinethione/Thienopyridine DerivativesHepG-2 (Liver Cancer)Varies by derivative[4]
Pyridinethione/Thienopyridine DerivativesMCF-7 (Breast Cancer)Varies by derivative[4]

Table 3: Antifungal Activity of Nicotinamide Derivatives

CompoundFungal StrainActivity (EC50 in mg/L)Reference
Compound 4f (a N-(thiophen-2-yl) nicotinamide derivative)Pseudoperonospora cubensis1.96[5]
Diflumetorim (Commercial Fungicide)Pseudoperonospora cubensis21.44[5]
Flumorph (Commercial Fungicide)Pseudoperonospora cubensis7.55[5]

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for related compounds.

General Synthesis of this compound

This protocol describes a general two-step method for the synthesis of this compound from isonicotinic acid.

Step 1: Synthesis of Isonicotinoyl Chloride

  • To a solution of isonicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (3 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude isonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Diisopropylamine

  • Dissolve the crude isonicotinoyl chloride in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add diisopropylamine (1.2 equivalents) dropwise.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This protocol outlines a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Nicotinamide derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_P P-IκB NF_kB NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation Ubiquitination & Degradation Ubiquitination & Degradation IkB_P->Ubiquitination & Degradation NF_kB_IkB NF-κB IκB Derivative N,N-Diisopropyl- isonicotinamide Derivative Derivative->IKK Inhibits DNA DNA NF_kB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Derivative Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Anti-inflammatory Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Figure 2: General experimental workflow.

Conclusion and Future Directions

While the direct therapeutic applications of this compound derivatives are yet to be extensively explored, the wealth of data on related nicotinamide and isonicotinamide compounds provides a strong rationale for their investigation. The anti-inflammatory, neuroprotective, and anticancer activities observed in analogous structures suggest that this compound derivatives could represent a valuable new class of therapeutic agents.

Future research should focus on the systematic synthesis and screening of a library of N,N-dialkylisonicotinamide derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant disease models will be necessary to translate the promising in vitro findings into potential clinical applications. The information and protocols provided in this guide serve as a foundational resource to stimulate and support these future research endeavors.

References

In Silico Modeling of N,N-Diisopropylisonicotinamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in silico modeling studies and experimental data for N,N-Diisopropylisonicotinamide are not extensively available in publicly accessible literature. This guide is therefore constructed based on established computational methodologies and data from closely related isonicotinamide and nicotinamide derivatives. The protein targets and interaction data presented are hypothetical and for illustrative purposes, grounded in the known biological activities of analogous compounds. This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in silico investigations of this compound and similar molecules.

Introduction

This compound is a derivative of isonicotinamide, a molecule of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues. In silico modeling provides a powerful and cost-effective approach to investigate the potential interactions of such compounds with biological targets, predict their pharmacokinetic and toxicological profiles, and guide further experimental studies. This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of this compound, from target identification to the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Potential Biological Targets and Data Presentation

Based on computational and experimental studies of various isonicotinamide and nicotinamide derivatives, several potential protein targets have been identified. These include enzymes involved in key signaling pathways related to cell proliferation, metabolism, and inflammation. This section presents hypothetical quantitative data for the interaction of this compound with these potential targets, for illustrative purposes.

Target ProteinPredicted Binding Affinity (Kᵢ, nM)Predicted IC₅₀ (µM)Interaction TypeKey Interacting Residues (Hypothetical)
Glycogen Synthase Kinase-3β (GSK-3β)850.25Hydrogen Bond, HydrophobicVAL135, LYS85, ASP200
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)1200.5Hydrophobic, Pi-Pi StackingLEU840, VAL916, PHE1047
Nicotinamide N-Methyltransferase (NNMT)2501.2Hydrogen Bond, HydrophobicTYR20, PHE192, GLY67

In Silico Modeling Workflow

A typical in silico workflow for investigating the interactions of a small molecule like this compound involves several sequential steps.

In Silico Modeling Workflow cluster_0 Preparation cluster_1 Interaction Modeling cluster_2 Activity & Property Prediction Target_Prep Target Protein Preparation Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand (this compound) Preparation Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET MD_Sim Molecular Dynamics Simulation Docking->MD_Sim QSAR 3D-QSAR MD_Sim->QSAR

A generalized workflow for the in silico modeling of small molecule-protein interactions.

Experimental Protocols

This section provides detailed, albeit generalized, protocols for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., GSK-3β, PDB ID: 1Q3D) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMm).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

    • Perform docking using software such as AutoDock Vina or Glide.

    • Generate a set of possible binding poses and rank them based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

    • Visualize the protein-ligand complex to understand the binding mode.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Setup:

    • Apply a suitable force field for both the protein (e.g., AMBER) and the ligand (e.g., GAFF).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble.

    • Equilibrate the system at the desired pressure (e.g., 1 atm) under NPT (constant Number of particles, Pressure, and Temperature) ensemble.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., RMSD, RMSF).

    • Identify persistent intermolecular interactions throughout the simulation.

    • Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties.

Protocol:

  • Dataset Preparation:

    • Compile a dataset of isonicotinamide analogues with known biological activities against a specific target.

    • Generate 3D structures for all compounds and perform energy minimization.

  • Molecular Alignment:

    • Align all molecules in the dataset to a common template structure. This is a critical step and can be done based on a common substructure or by docking to the target protein.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • Calculate steric and electrostatic interaction energies at each grid point using a probe atom. These energies serve as the independent variables (descriptors).

  • Model Building and Validation:

    • Use statistical methods like Partial Least Squares (PLS) to build a regression model correlating the calculated descriptors with the biological activities.

    • Validate the model using internal (cross-validation) and external (test set) validation methods to assess its predictive power.

ADMET Prediction

In silico ADMET prediction estimates the pharmacokinetic and toxicological properties of a compound.

Protocol:

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for this compound, including physicochemical properties (logP, molecular weight, polar surface area), topological indices, and quantum chemical descriptors.

  • Model Application:

    • Use pre-built predictive models (available in various software packages and online platforms) to predict ADMET properties. These models are typically based on QSAR or machine learning algorithms trained on large datasets of compounds with known experimental ADMET data.

  • Predicted Properties:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, mutagenicity (Ames test), carcinogenicity.

Signaling Pathway Visualizations

Understanding the signaling pathways of potential targets is crucial for interpreting the functional consequences of ligand binding.

GSK-3β Signaling Pathway

GSK3B_Signaling cluster_Wnt Wnt Pathway cluster_PI3K PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B_Wnt GSK-3β Dishevelled->GSK3B_Wnt inhibits Beta_Catenin β-catenin GSK3B_Wnt->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Gene Expression TCF_LEF->Gene_Expression promotes Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates GSK3B_PI3K GSK-3β Akt->GSK3B_PI3K inhibits Cell_Survival Cell Survival GSK3B_PI3K->Cell_Survival inhibits apoptosis

Simplified GSK-3β signaling pathways, highlighting its roles in Wnt and PI3K/Akt signaling.
VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_PLC PLCγ Pathway cluster_PI3K PI3K/Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

Key downstream signaling pathways activated by VEGFR-2 upon VEGF-A binding.
NNMT Metabolic Pathway

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage precursor SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Methylation Cellular Methylation SAH->Methylation inhibits

The central role of NNMT in nicotinamide and one-carbon metabolism.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions. By employing a combination of molecular docking, molecular dynamics simulations, 3D-QSAR, and ADMET prediction, researchers can gain valuable insights into the potential biological activities and pharmacokinetic properties of this compound. The illustrative data and detailed protocols serve as a starting point for designing and executing robust computational studies. It is imperative that the predictions generated from these in silico models are subsequently validated through in vitro and in vivo experimental assays to confirm the biological relevance of the findings. As more experimental data for this compound becomes available, these models can be refined to enhance their predictive accuracy and further guide the drug discovery and development process.

Spectroscopic Analysis of N,N-Diisopropylisonicotinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for N,N-Diisopropylisonicotinamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific, publicly accessible experimental data for this compound, this document outlines the anticipated spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this molecule.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm) for the hydrogen and carbon nuclei in this compound. These predictions are based on the analysis of similar chemical structures and standard chemical shift ranges.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine C2-H, C6-H8.6 - 8.8148 - 152
Pyridine C3-H, C5-H7.2 - 7.4120 - 124
Pyridine C4-140 - 145
C=O-168 - 172
N-CH3.5 - 4.0 (septet)46 - 52
CH₃1.2 - 1.5 (doublet)19 - 22
Table 2: Predicted Infrared (IR) Absorption Bands

The key vibrational modes for this compound are expected to produce characteristic absorption bands in the infrared spectrum.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=O stretch (amide)1630 - 1680Strong
C=N, C=C stretch (aromatic ring)1400 - 1600Medium-Strong
C-N stretch1200 - 1350Medium
Table 3: Predicted Mass Spectrometry (MS) Fragments

In an electron ionization mass spectrum, this compound (molar mass: 206.29 g/mol ) is expected to produce a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment
206[M]⁺ (Molecular Ion)
191[M - CH₃]⁺
163[M - C₃H₇]⁺
106[C₅H₄NCO]⁺
78[C₅H₄N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans will depend on sample concentration (may range from hundreds to thousands).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Potassium bromide (KBr), if using the pellet method

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent for sample introduction (if required)

Procedure (using Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a general experimental workflow.

Structural_Elucidation cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information NMR NMR (1H, 13C) Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure This compound Structure Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure Experimental_Workflow start Start sample_prep Sample Preparation start->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq data_proc Data Processing & Analysis nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc struct_confirm Structure Confirmation data_proc->struct_confirm end End struct_confirm->end

A Guide to the Thermal Stability and Degradation Profile of N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation development, and storage conditions.[1][2] Understanding the thermal decomposition and degradation pathways of a molecule like N,N-Diisopropylisonicotinamide, a substituted amide of isonicotinic acid, is paramount for ensuring its safety and efficacy. This technical guide outlines the standard methodologies for evaluating the thermal stability and degradation profile of this compound.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the physicochemical properties of pharmaceutical compounds.[1] TGA provides quantitative information on mass changes as a function of temperature, indicating thermal stability and decomposition kinetics.[3][4][5] DSC measures the heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.[6][7][8]

Forced degradation studies are intentionally conducted to identify the likely degradation products of an API under stress conditions, including heat, light, humidity, acid/base hydrolysis, and oxidation.[9][10][11][12] This information is crucial for developing stability-indicating analytical methods and for understanding the potential degradation pathways.

Thermal Stability Analysis

The thermal stability of this compound can be thoroughly investigated using TGA and DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. A typical TGA experiment would reveal the onset temperature of decomposition and the percentage of mass loss at different stages.

Illustrative TGA Data for this compound

ParameterIllustrative ValueDescription
Onset of Decomposition (Tonset)250 °CThe temperature at which significant mass loss begins.
Temperature at Max Decomposition Rate (Tmax)280 °CThe temperature at which the rate of mass loss is highest.
Mass Loss (Stage 1)45% at 250-300 °CCorresponds to the initial decomposition of the molecule.
Mass Loss (Stage 2)30% at 300-400 °CRepresents further fragmentation of the initial degradation products.
Residual Mass at 600 °C< 5%The remaining inorganic residue after complete decomposition.
Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal events such as melting and decomposition. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, followed by exothermic or endothermic events related to its decomposition.

Illustrative DSC Data for this compound

ParameterIllustrative ValueDescription
Melting Point (Tm)150 °CThe temperature at which the solid phase transitions to a liquid.
Enthalpy of Fusion (ΔHf)25 kJ/molThe heat absorbed during the melting process.
Decomposition Onset (Td)260 °CThe temperature at which decomposition begins, often seen as an exothermic event.

Degradation Profile

Forced degradation studies are essential to elucidate the degradation pathways and identify the potential degradation products of this compound.

Hypothetical Degradation Pathway

Based on the structure of this compound, which contains an amide linkage and a pyridine ring, the following degradation pathways can be hypothesized under various stress conditions:

  • Hydrolysis: Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, which would yield isonicotinic acid and diisopropylamine.

  • Oxidation: The pyridine ring and the isopropyl groups could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species.

  • Thermal Decomposition: At elevated temperatures, cleavage of the isopropyl groups or the amide bond could occur, leading to the formation of various smaller molecules.[13]

The following DOT script visualizes a hypothetical degradation pathway for this compound.

G Hypothetical Degradation of this compound A This compound B Isonicotinic Acid A->B  Hydrolysis (Acid/Base) C Diisopropylamine A->C  Hydrolysis (Acid/Base) D N-Oxide Derivative A->D  Oxidation   E Hydroxylated Derivatives A->E  Oxidation   F Smaller Volatile Fragments A->F  Thermal Stress  

Hypothetical Degradation Pathways

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.[5]

    • Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum decomposition rates from the TGA and its first derivative (DTG) curves.[4]

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

    • Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and the onset temperature of any decomposition events from the DSC thermogram.

Forced Degradation Study Protocol
  • Acid and Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively.

    • Heat the solutions at a controlled temperature (e.g., 60 °C) for a specified period.

    • Neutralize the samples and analyze by a stability-indicating HPLC method to identify and quantify degradation products.[9][11]

  • Oxidative Degradation:

    • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature or slightly elevated temperature for a defined time.

    • Analyze the sample by HPLC.[9]

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 105 °C) for a specified duration.[9]

    • Dissolve the stressed sample and analyze by HPLC.

The following DOT script illustrates a general workflow for thermal analysis.

G General Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis A Weigh Sample (2-10 mg) B Place in appropriate pan (Alumina/Platinum for TGA, Aluminum for DSC) A->B C Thermogravimetric Analysis (TGA) B->C TGA D Differential Scanning Calorimetry (DSC) B->D DSC E TGA/DTG Curves: - Onset of Decomposition - Mass Loss Stages C->E Generate F DSC Thermogram: - Melting Point - Enthalpy of Fusion - Decomposition Events D->F Generate G Thermal Stability Profile E->G F->G

References

Methodological & Application

Synthesis of N,N-Diisopropylisonicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of N,N-Diisopropylisonicotinamide, a tertiary amide derivative of isonicotinic acid. Two common and effective synthetic routes are presented: the activation of isonicotinic acid using thionyl chloride and an amide coupling reaction facilitated by a coupling agent. These methods are widely applicable in medicinal chemistry and drug discovery for the creation of amide libraries and exploration of structure-activity relationships.

Physicochemical Data

The following tables summarize the key physicochemical properties of the target compound, reactants, and essential reagents.

Table 1: Physicochemical Properties of this compound and Starting Materials

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound77924-05-1C₁₂H₁₈N₂O206.29[1]Data not availableData not available
Isonicotinic Acid55-22-1C₆H₅NO₂123.11310-315260 (at 15 mmHg)
Diisopropylamine108-18-9C₆H₁₅N101.19-6184

Table 2: Physicochemical Properties of Key Reagents and Solvents

Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)
Thionyl Chloride7719-09-7SOCl₂118.971.63175.6
Triethylamine121-44-8C₆H₁₅N101.190.72689.5
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.090.944153
Dichloromethane (DCM)75-09-2CH₂Cl₂84.931.3339.6
1-Propylphosphonic Anhydride (T3P®)68957-94-8C₉H₂₁O₆P₃318.18~1.2 (as solution)Decomposes

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Acyl Chloride Formation using Thionyl Chloride

This protocol involves the conversion of isonicotinic acid to its more reactive acyl chloride derivative using thionyl chloride, followed by amidation with diisopropylamine. This is a robust and high-yielding method.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Diisopropylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid (1.0 eq).

    • Suspend the isonicotinic acid in anhydrous DCM (approx. 10 mL per gram of acid).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude isonicotinoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution in an ice bath.

    • Slowly add the solution of isonicotinoyl chloride to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Direct Amide Coupling using a Coupling Agent

This protocol describes a one-pot synthesis using an amide coupling agent, which avoids the isolation of the acyl chloride intermediate. 1-Propylphosphonic anhydride (T3P®) is a common and effective coupling agent.

Materials:

  • Isonicotinic acid

  • Diisopropylamine

  • 1-Propylphosphonic anhydride (T3P®) solution (e.g., 50% in ethyl acetate or DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add isonicotinic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

    • Add diisopropylamine (1.1 eq) and a suitable base such as triethylamine (2.0-3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the coupling agent, such as 1-propylphosphonic anhydride (T3P®) solution (1.5 eq), to the cooled reaction mixture with stirring.

    • Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, proceed with aqueous work-up as described in Protocol 1 (washing with NaHCO₃ and brine).

    • If DMF was used, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF, followed by washes with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons of the pyridine ring, and methine and methyl protons of the two isopropyl groups. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expected signals would include carbons of the pyridine ring, the amide carbonyl carbon, and the methine and methyl carbons of the isopropyl groups.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyridine ring. A vapor phase IR spectrum is available for this compound.[1]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 206.141913 g/mol .[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_protocol1 Protocol 1: Acyl Chloride Method cluster_protocol2 Protocol 2: Coupling Agent Method start_acid Isonicotinic Acid p1_step1 Activation with Thionyl Chloride in DCM start_acid->p1_step1 p2_step1 Mixing of Acid, Amine, and Base in DMF/DCM start_acid->p2_step1 start_amine Diisopropylamine p1_step3 Reaction with Diisopropylamine and Triethylamine start_amine->p1_step3 start_amine->p2_step1 p1_step2 Formation of Isonicotinoyl Chloride p1_step1->p1_step2 p1_step2->p1_step3 workup Aqueous Work-up (Wash with NaHCO₃, Brine) p1_step3->workup p2_step2 Addition of Coupling Agent (e.g., T3P®) p2_step1->p2_step2 p2_step2->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Reaction_Pathway Chemical Reaction for the Synthesis of this compound cluster_reactants Isonicotinic_Acid Isonicotinic Acid reagents + Reagents Isonicotinic_Acid->reagents Diisopropylamine Diisopropylamine Diisopropylamine->reagents Product This compound reagents->Product (Protocol 1 or 2)

Caption: Chemical reaction for this compound synthesis.

References

Application Notes and Protocols: N,N-Diisopropylisonicotinamide as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylisonicotinamide is a versatile reagent in modern organic synthesis, primarily utilized as a powerful directing group in ortho-metalation reactions. Its N,N-diisopropylamide moiety offers significant steric bulk and a strong coordinating site for organolithium reagents, facilitating regioselective functionalization of the pyridine ring. This ability to precisely introduce substituents at the C-3 position of the pyridine core makes it a valuable tool in the synthesis of complex heterocyclic molecules, which are prevalent in medicinal chemistry and materials science.

The pyridine nitrogen in the isonicotinamide structure further influences its reactivity, enhancing the acidity of the ortho-protons and potentially participating in the coordination of the metalating agent. These application notes provide an overview of its primary application, along with detailed protocols for its use.

Principle Application: Directed ortho-Metalation (DoM)

The most prominent application of this compound is as a directed metalation group (DMG) for the functionalization of the pyridine C-3 position. In this reaction, an organolithium reagent, typically n-butyllithium or sec-butyllithium, is used to selectively deprotonate the aromatic ring at the position ortho to the amide group. The stability of the resulting ortho-lithiated intermediate is enhanced by the chelation of the lithium cation by both the amide's carbonyl oxygen and the pyridine nitrogen. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.[1][2][3]

The general workflow for a Directed ortho-Metalation reaction using this compound is depicted below.

DoM_Workflow A This compound D Metalation: Formation of ortho-lithiated intermediate A->D 1. Add Organolithium   Reagent at low temp. B Organolithium Reagent (e.g., n-BuLi, s-BuLi) B->D C Electrophile (E+) E Electrophilic Quench C->E D->E F 3-Substituted This compound E->F 3. Workup G Purification F->G

Caption: General workflow for Directed ortho-Metalation.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation and Electrophilic Quench

This protocol describes a general method for the ortho-lithiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Iodomethane, N,N-Dimethylformamide, solid Carbon Dioxide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Metalation: sec-Butyllithium or n-Butyllithium (1.1 eq) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: The chosen electrophile (1.2-1.5 eq) is added, either neat or as a solution in anhydrous THF, at a rate that maintains the low temperature. The reaction mixture is stirred at -78 °C for an additional 1-3 hours, and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-substituted this compound.

Protocol 2: Synthesis of this compound

This protocol provides a method for the preparation of the starting material from isonicotinic acid.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Diisopropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: Isonicotinic acid (1.0 eq) is suspended in anhydrous toluene. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq). The mixture is heated to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear. The solvent and excess reagent are removed under reduced pressure to yield the crude isonicotinoyl chloride.

  • Amidation: The crude isonicotinoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of diisopropylamine (2.2 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Washing: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography or distillation to afford this compound.

Data Presentation

The following table presents representative yields for Directed ortho-Metalation reactions of a closely related analog, N,N-diisopropylbenzamide. It is anticipated that this compound would exhibit similar reactivity, although yields may vary depending on the specific electrophile and reaction conditions.

ElectrophileReagentProductYield (%)
D₂ODeuterium oxide2-Deutero-N,N-diisopropylbenzamide>95
MeIIodomethaneN,N-Diisopropyl-2-methylbenzamide85-95
DMFN,N-Dimethylformamide2-Formyl-N,N-diisopropylbenzamide70-85
CO₂Carbon dioxide (solid)2-Carboxy-N,N-diisopropylbenzamide75-90
I₂IodineN,N-Diisopropyl-2-iodobenzamide80-90

Note: These yields are illustrative and based on reactions with N,N-diisopropylbenzamide. Actual yields with this compound may differ and require optimization.

Signaling Pathways and Logical Relationships

The underlying principle of Directed ortho-Metalation involves the coordination of the organolithium reagent to the directing group, which in turn facilitates the deprotonation of the adjacent ortho-proton. This chelation-assisted deprotonation is a key logical relationship in this synthetic strategy.

DoM_Mechanism A This compound C Coordination Complex A->C B n-BuLi B->C Coordination D ortho-Deprotonation C->D Proximity-induced E ortho-Lithiated Species (Stabilized) D->E G Nucleophilic Attack E->G F Electrophile (E+) F->G Reaction H 3-Substituted Product G->H

Caption: Mechanism of Directed ortho-Metalation.

Safety Precautions

  • Organolithium reagents such as n-butyllithium and sec-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling these reagents.

  • Quenching of organolithium reagents should be done at low temperatures and with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Disclaimer: The protocols and information provided are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety measures in place.

References

Application of N,N-Diisopropylisonicotinamide in Drug Delivery Systems: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in thermoresponsive polymers for advanced drug delivery, a thorough review of the scientific literature reveals a notable absence of research on the application of N,N-Diisopropylisonicotinamide in such systems. While the structurally related poly(N-isopropylacrylamide) (PNIPAM) is a cornerstone of thermoresponsive drug delivery research, no published studies to date have detailed the synthesis, characterization, or utilization of poly(this compound) for creating stimuli-responsive hydrogels or micelles.

This lack of available data means that currently, no specific application notes, experimental protocols, or quantitative data on drug loading, encapsulation efficiency, and release kinetics for this compound-based systems can be provided. The unique properties of the isonicotinamide monomer, particularly the presence of the pyridine ring, would impart distinct physicochemical characteristics to its corresponding polymer compared to the widely studied polyacrylamides. These differences would significantly influence its thermoresponsive behavior, drug interaction, and degradation profile, making direct extrapolation from existing polymers like PNIPAM scientifically unsound.

Theoretical Considerations and Future Research Directions

While concrete experimental data is unavailable, we can theorize on the potential of poly(this compound) as a thermoresponsive polymer for drug delivery, drawing parallels with established systems.

Hypothesized Thermoresponsive Behavior:

Similar to PNIPAM, a polymer derived from this compound would possess amide groups capable of forming hydrogen bonds with water and hydrophobic diisopropyl groups. This amphiphilic nature is a prerequisite for Lower Critical Solution Temperature (LCST) behavior. Below the LCST, the polymer is expected to be soluble in water due to dominant hydrogen bonding. As the temperature increases, hydrophobic interactions would likely prevail, leading to polymer chain collapse and phase separation. The precise LCST would be a critical parameter to determine and would be influenced by the polymer's molecular weight and concentration.

The logical workflow for investigating the potential of this compound in drug delivery would be as follows:

G cluster_0 Monomer Synthesis & Polymerization cluster_1 Polymer Characterization cluster_2 Drug Delivery System Formulation cluster_3 Drug Loading & Release Studies cluster_4 Biological Evaluation Monomer Synthesis of Vinyl-functionalized This compound Polymerization Radical Polymerization to form Poly(this compound) Monomer->Polymerization Characterization Molecular Weight (GPC) Structure (NMR, FTIR) Polymerization->Characterization LCST_Det LCST Determination (Turbidimetry, DSC) Characterization->LCST_Det Hydrogel Hydrogel Formulation (Crosslinking) LCST_Det->Hydrogel Micelle Micelle Formulation (Self-assembly of block copolymers) LCST_Det->Micelle Loading Drug Loading Content & Encapsulation Efficiency Hydrogel->Loading Micelle->Loading Release In Vitro Drug Release (Temperature-dependent) Loading->Release Cytotoxicity Cytotoxicity Assays Release->Cytotoxicity Cellular_Uptake Cellular Uptake Studies Release->Cellular_Uptake

Limited Information Available for N,N-Diisopropylisonicotinamide as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently limited to no publicly available information on the specific application of N,N-Diisopropylisonicotinamide as a precursor for the development of novel pharmaceuticals.

While the broader classes of nicotinamides and isonicotinamides are well-established as important scaffolds in drug discovery, data specifically detailing the synthesis, biological activity, and therapeutic applications of this compound is not present in the accessible scientific domain.

Research into various derivatives of nicotinamide and isonicotinamide has revealed a wide range of biological activities, including but not limited to, antimicrobial, antifungal, and anticancer properties. These studies provide detailed experimental protocols for the synthesis and evaluation of these related compounds. However, these methodologies are not directly transferable to this compound without specific experimental validation for this particular molecule.

Similarly, investigations into other N,N-disubstituted amides have been documented in different contexts, but a direct link to this compound as a starting material for new drugs could not be established from the available resources.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams specifically for this compound as a pharmaceutical precursor, is not feasible at this time due to the absence of foundational research and published data.

Researchers, scientists, and drug development professionals interested in this specific molecule would need to conduct exploratory research to synthesize and characterize this compound and subsequently investigate its potential as a precursor for novel pharmaceutical agents. This would involve developing and optimizing synthetic routes, followed by a comprehensive screening for biological activity against various therapeutic targets.

Application Notes and Protocols for High-Throughput Screening of N,N-Diisopropylisonicotinamide and other TAS2R14 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diisopropylisonicotinamide is a known agonist of the human bitter taste receptor, TAS2R14. TAS2R14 is a G protein-coupled receptor (GPCR) that is notable for its broad-tuning, responding to a wide variety of structurally diverse bitter compounds.[1][2][3] Beyond its role in taste perception, TAS2R14 is also expressed in extra-oral tissues, including the respiratory system, where its activation can lead to physiological responses such as bronchodilation, highlighting its potential as a therapeutic target.[4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel ligands for TAS2R14. This document provides detailed protocols for a common HTS assay involving this compound and other TAS2R14 agonists, focusing on the calcium mobilization assay.

TAS2R14 Signaling Pathway

Upon binding of an agonist like this compound, TAS2R14 undergoes a conformational change, activating a coupled heterotrimeric G protein. In HTS assays, a chimeric G protein, such as Gα16gust44, is often co-expressed to channel the signal through the phospholipase C (PLC) pathway, ensuring a robust and detectable signal.[5][6] The activated G protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration ([Ca²⁺]i) is the signal that is measured in the assay.[7][8]

TAS2R14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TAS2R14 TAS2R14 G_protein Gα16gust44 TAS2R14->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3 Receptor IP3_DAG->IP3R IP3 binds to Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol ↑ [Ca²⁺]i Ca_store->Ca_cytosol Release Agonist This compound (Agonist) Agonist->TAS2R14 Binds Downstream Downstream Cellular Response Ca_cytosol->Downstream

Caption: TAS2R14 signaling cascade leading to intracellular calcium release.

High-Throughput Screening Workflow

A typical HTS workflow for identifying TAS2R14 agonists involves several automated steps to ensure efficiency and reproducibility. The process begins with the preparation of cell plates, followed by the addition of a calcium-sensitive dye. Compound plates with various concentrations of test substances, including this compound, are then prepared. A robotic system performs the compound addition to the cell plates, and a fluorescence plate reader measures the resulting changes in intracellular calcium in real-time. The data is then analyzed to determine the potency and efficacy of the compounds.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells expressing TAS2R14 and Gα16gust44 in microplates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition Automated addition of compounds to the cell plate Dye_Loading->Compound_Addition Compound_Plating Prepare compound plates with serial dilutions of test compounds Compound_Plating->Compound_Addition Fluorescence_Reading Kinetic reading of fluorescence (e.g., using FLIPR or similar) Compound_Addition->Fluorescence_Reading Data_Normalization Normalize fluorescence data to baseline Fluorescence_Reading->Data_Normalization Dose_Response Generate dose-response curves Data_Normalization->Dose_Response EC50_Calculation Calculate EC50 and Emax values Dose_Response->EC50_Calculation

Caption: General workflow for a high-throughput calcium mobilization assay.

Quantitative Data for TAS2R14 Agonists

The following table summarizes the potency (EC50) and efficacy (Emax) for several known TAS2R14 agonists, as determined by calcium mobilization assays in recombinant cell lines. This data provides a reference for the expected activity of compounds screened against this receptor. While specific HTS data for this compound is not publicly available, its activity is expected to be within a similar range to other known agonists.

CompoundEC50 (µM)Emax (% of maximum response)Cell LineReference
Flufenamic acid0.238Not ReportedHEK293T-Gα16gust44[6]
Aristolochic acid0.08Not ReportedHEK293T-Gα16gust44[6]
Quinine3.9~70%Human Airway Smooth Muscle Cells[9]
Papaverine1.1~90%Human Airway Smooth Muscle Cells[9]
Gallic Acid1.9~75%Human Airway Smooth Muscle Cells[9]

Experimental Protocols

Calcium Mobilization Assay for TAS2R14 Agonists

This protocol is designed for a high-throughput format (96- or 384-well plates) and is adapted from established methods for screening TAS2R agonists.[5][6][10]

Materials:

  • HEK293T cells

  • pcDNA3.1 vector containing the human TAS2R14 gene

  • pcDNA3.1 vector containing a chimeric G protein (e.g., Gα16gust44)

  • Lipofectamine 2000 or a similar transfection reagent

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM, cell-permeant calcium indicator

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • This compound and other test compounds

  • Positive control (e.g., a known TAS2R14 agonist like flufenamic acid)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in T75 flasks using the appropriate cell culture medium at 37°C in a humidified 5% CO2 incubator.

    • The day before the assay, seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).

    • Co-transfect the cells with the TAS2R14 expression vector and the Gα16gust44 vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution. For a final concentration of 4 µM Fluo-4 AM, dissolve Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution. Dilute the stock in Assay Buffer. To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before adding to the buffer. If used, add probenecid to a final concentration of 2.5 mM.

    • Aspirate the culture medium from the cell plate and wash the wells once with Assay Buffer.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate) and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, gently wash the cells twice with Assay Buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and other test compounds in Assay Buffer in a separate compound plate. Include a positive control (e.g., flufenamic acid) and a vehicle control (Assay Buffer with DMSO at the same final concentration as the compounds).

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em ~494/516 nm).

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically inject a defined volume of the compounds from the compound plate into the cell plate (e.g., 25 µL).

    • Continue to record the fluorescence signal kinetically for at least 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the vehicle control (0% activation) and a maximal response from a saturating concentration of a positive control (100% activation).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

References

Application Note: Quantification of N,N-Diisopropylisonicotinamide in Complex Mixtures by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of N,N-Diisopropylisonicotinamide in complex matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is applicable to researchers, scientists, and professionals involved in drug development and quality control. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis. Detailed experimental procedures for sample preparation from biological fluids, chromatographic conditions, and method validation are provided.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical industries. Accurate quantification of this compound in complex mixtures, such as biological fluids or reaction media, is crucial for pharmacokinetic studies, quality control, and process optimization. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses. This document provides a comprehensive guide for the determination of this compound using a C18 stationary phase and a simple isocratic mobile phase.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Human plasma (or other relevant biological matrix)

Chromatographic Conditions

A set of optimized chromatographic conditions are presented in Table 1. These parameters were established based on methods for structurally similar compounds, such as N,N-diethylnicotinamide and other pyridine derivatives.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 262 nm
Injection Volume 20 µL
Run Time 10 minutes

Note: The pH of the phosphate buffer should be adjusted with orthophosphoric acid.

Preparation of Standard and Sample Solutions

3.1. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

3.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3.3. Sample Preparation from Human Plasma (Protein Precipitation): This protocol is designed for the extraction of this compound from a biological matrix.

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1.0 mL of acetonitrile (as the precipitating agent).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

G

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

4.1. Linearity: The linearity of the method is evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve is constructed by plotting the peak area against the concentration of this compound.

4.2. Accuracy: Accuracy is determined by the recovery of known amounts of the analyte spiked into a blank matrix. The analysis is performed at three different concentration levels (low, medium, and high).

4.3. Precision: Precision is assessed by performing replicate injections of the same sample. It is expressed as the relative standard deviation (RSD) and is determined at both intra-day and inter-day levels.

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Results and Discussion

The proposed HPLC method is expected to provide a well-resolved peak for this compound, free from interference from endogenous components in complex matrices. A summary of the expected quantitative data from method validation is presented in Table 2.

Table 2: Summary of Expected Quantitative Validation Data

ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

G

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in complex mixtures. The protocol is straightforward and utilizes common laboratory equipment and reagents. The validation data is expected to demonstrate that the method is accurate, precise, and linear over a practical concentration range, making it a valuable tool for pharmaceutical analysis and quality control.

Application Notes and Protocols for Studying the Hydrotropic Properties of N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, termed a hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble primary solute.[1] This technique is gaining prominence in pharmaceutical sciences as a cost-effective, environmentally friendly, and efficient method to enhance the solubility and bioavailability of poorly water-soluble drugs, precluding the need for organic solvents or complex formulation strategies.[2][3]

N,N-Diisopropylisonicotinamide, a derivative of isonicotinamide, presents a chemical structure with both hydrophobic (diisopropyl groups) and hydrophilic (pyridinecarboxamide moiety) parts, suggesting its potential as a hydrotropic agent. These application notes provide a comprehensive experimental framework to synthesize, characterize, and evaluate the hydrotropic properties of this compound for applications in drug formulation and development.

Proposed Mechanisms of Hydrotropic Solubilization

The precise mechanism of hydrotropy is still a subject of investigation, but several theories have been proposed:

  • Self-Aggregation: Hydrotrope molecules may self-associate to form aggregates. These aggregates can then encapsulate or interact with poorly soluble drug molecules, increasing their solubility. This process is considered to be gradual and typically occurs above a specific concentration known as the Minimum Hydrotropic Concentration (MHC).[4]

  • Complex Formation: The hydrotrope may form water-soluble complexes with the drug molecule through weak, non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, or π-π stacking).[1]

  • Modification of Water Structure: Hydrotropes might alter the structure of water, reducing its ability to expel the hydrophobic drug and thereby increasing its solubility.

Experimental Protocols

This section details the protocols for the synthesis of this compound and the subsequent experiments to evaluate its hydrotropic properties.

Protocol 1: Synthesis of this compound

This protocol is based on standard amidation reactions, specifically the reaction of an activated carboxylic acid derivative (isonicotinoyl chloride) with a secondary amine (diisopropylamine).

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Diisopropylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

Step 1: Preparation of Isonicotinoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).[4][5]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, or until the reaction mixture becomes a clear solution.[5]

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is isonicotinoyl chloride hydrochloride.[4]

Step 2: Amide Coupling Reaction

  • Dissolve diisopropylamine (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM in a separate flask.[2]

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude isonicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the isonicotinoyl chloride solution dropwise to the stirred amine solution at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

Step 3: Workup and Purification

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure product.

Step 4: Characterization

  • Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Determination of Minimum Hydrotropic Concentration (MHC)

The MHC is the threshold concentration above which the hydrotrope begins to significantly increase the solubility of a poorly water-soluble compound.[6]

Materials:

  • A poorly water-soluble model drug (e.g., Ibuprofen, Piroxicam, Riboflavin).

  • Synthesized this compound.

  • Distilled or deionized water.

  • UV-Vis Spectrophotometer.

  • Shaker water bath.

  • Centrifuge and/or 0.45 µm syringe filters.

Procedure:

  • Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M, etc.).

  • Add an excess amount of the model drug to vials containing each hydrotrope solution and a control vial with only water.

  • Seal the vials and place them in a shaker water bath set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[1]

  • After equilibration, centrifuge the samples at high speed to separate the undissolved drug.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered samples appropriately with a suitable solvent (this could be water or the corresponding hydrotrope solution to maintain the blank).

  • Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the λmax of the model drug.[2]

  • Calculate the concentration of the dissolved drug using a pre-established calibration curve.

  • Plot the solubility of the model drug (Y-axis) against the concentration of this compound (X-axis).

  • The MHC is the concentration at which a sharp increase in the drug's solubility is observed.[6]

Protocol 3: Phase Solubility Studies

Phase solubility studies are conducted to quantify the solubilizing efficiency of the hydrotrope and to determine the stoichiometry of the potential drug-hydrotrope complex.

Procedure: The experimental procedure is identical to that described in Protocol 2 . The resulting plot of drug solubility versus hydrotrope concentration is analyzed.

Data Analysis:

  • A linear increase in solubility with hydrotrope concentration (Aₗ-type profile) suggests the formation of a soluble complex. The slope of this line can be used to calculate the stability constant (Kₛ) of the complex using the following equation, assuming a 1:1 complex:

    • Kₛ = Slope / (S₀ * (1 - Slope))

    • Where S₀ is the intrinsic solubility of the drug in water.

  • A non-linear (e.g., A₋ or B-type) profile may indicate the formation of higher-order complexes or self-aggregation of the hydrotrope.

Protocol 4: Mechanistic Investigation using Spectroscopy

Spectroscopic methods can provide insights into the mode of interaction between the hydrotrope and the drug.

A. UV-Visible Spectroscopy

  • Prepare a stock solution of the model drug in a suitable solvent.

  • Prepare a series of solutions with a fixed concentration of the drug and varying concentrations of this compound.

  • Record the UV-Vis absorption spectrum for each solution.

  • Observe any changes in the λmax or absorbance intensity of the drug. A bathochromic (red) or hypsochromic (blue) shift in the λmax can indicate complex formation or interaction.[7][8]

B. Fluorescence Spectroscopy (for fluorescent drugs)

  • If the model drug is fluorescent (e.g., Riboflavin), fluorescence quenching studies can be performed.[7]

  • Prepare solutions with a fixed concentration of the fluorescent drug and increasing concentrations of this compound (the quencher).

  • Excite the drug at its excitation wavelength and record the fluorescence emission spectrum for each sample.

  • A decrease in fluorescence intensity indicates quenching, which can be either static (due to complex formation) or dynamic (due to collisional deactivation).[9]

  • Analyze the data using the Stern-Volmer equation:

    • F₀ / F = 1 + Kₛᵥ[Q]

    • Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], and Kₛᵥ is the Stern-Volmer quenching constant.

  • A linear Stern-Volmer plot suggests a single type of quenching mechanism. Temperature-dependent studies can further distinguish between static and dynamic quenching.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Equilibrium Solubility of Model Drug X in Aqueous this compound Solutions at 25°C.

Concentration of this compound (M) Solubility of Drug X (mg/mL) ± SD Solubility Enhancement Ratio
0.0 (Water) 0.05 ± 0.01 1.0
0.2 0.50 ± 0.04 10.0
0.4 1.25 ± 0.09 25.0
0.6 2.80 ± 0.15 56.0
0.8 5.10 ± 0.22 102.0
1.0 8.50 ± 0.31 170.0

Solubility Enhancement Ratio = (Solubility in hydrotrope solution) / (Solubility in water)[1]

Table 2: Spectroscopic Data for the Interaction between Drug X and this compound.

Concentration of this compound (M) λmax of Drug X (nm) Absorbance at λmax Fluorescence Intensity (a.u.)
0.0 350 0.500 980
0.2 352 0.510 850
0.4 353 0.518 710
0.6 354 0.525 550
0.8 355 0.530 400

| 1.0 | 355 | 0.532 | 280 |

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

G cluster_prep Preparation & Synthesis cluster_eval Hydrotropic Evaluation cluster_mech Mechanistic Studies synthesis Protocol 1: Synthesis of This compound characterization Structural Characterization (NMR, MS, FTIR) synthesis->characterization solubility Protocol 2 & 3: Phase Solubility Studies characterization->solubility model_drug Select Poorly Water-Soluble Model Drug model_drug->solubility mhc Determine MHC & Solubility Enhancement solubility->mhc spectroscopy Protocol 4: Spectroscopic Analysis (UV-Vis, Fluorescence) solubility->spectroscopy thermo Thermodynamic Analysis (Temperature Studies) solubility->thermo analysis Elucidate Interaction Mechanism mhc->analysis spectroscopy->analysis thermo->analysis

Caption: Experimental workflow for evaluating a novel hydrotropic agent.

G cluster_mech Proposed Mechanisms hydrotrope Hydrotrope (this compound) mech1 Self-Aggregation Hydrotrope molecules form aggregates that host the drug hydrotrope->mech1 mech2 Complexation Weak, non-covalent complex formation hydrotrope->mech2 mech3 Water Structure Alteration Disruption of water's hydrogen-bond network hydrotrope->mech3 drug Poorly Soluble Drug drug->mech1 drug->mech2 water Water water->mech3 soluble_system Increased Aqueous Solubility mech1->soluble_system mech2->soluble_system mech3->soluble_system

Caption: Proposed mechanisms of hydrotropic solubilization.

G start Mechanistic Investigation is_drug_fluor Is the model drug fluorescent? start->is_drug_fluor fluor_spec Perform Fluorescence Quenching Studies is_drug_fluor->fluor_spec Yes uv_spec Perform UV-Vis Spectroscopy is_drug_fluor->uv_spec No uv_shift Is there a shift in drug's λmax? conclusion3 Suggests Drug-Hydrotrope Interaction/Complexation uv_shift->conclusion3 Yes conclusion4 Interaction is unlikely (Consider other mechanisms) uv_shift->conclusion4 No temp_studies Perform Temperature Dependent Studies fluor_spec->temp_studies uv_spec->uv_shift nmr_studies Consider NMR Titration Studies conclusion1 Suggests Static Quenching (Complex Formation) temp_studies->conclusion1 Ksv decreases with Temp conclusion2 Suggests Dynamic Quenching (Collisional) temp_studies->conclusion2 Ksv increases with Temp conclusion3->nmr_studies conclusion4->start Re-evaluate

Caption: Decision tree for selecting mechanistic study techniques.

References

Application Notes and Protocols: Isonicotinamide Derivatives in the Synthesis of Fungicidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide and its derivatives represent a promising class of heterocyclic compounds investigated for their potential as fungicidal agents in agriculture and medicine. These compounds serve as versatile scaffolds for the synthesis of novel molecules with a broad spectrum of activity against various fungal pathogens. While specific research on N,N-Diisopropylisonicotinamide as a direct precursor is limited in publicly available literature, extensive research on other isonicotinamide and nicotinamide derivatives provides valuable insights into their synthesis, structure-activity relationships, and mechanisms of action. This document provides a detailed overview of the synthesis and evaluation of isonicotinamide-based fungicidal compounds, drawing from established research in the field.

I. Synthesis of Isonicotinamide-Based Fungicidal Compounds

The synthesis of fungicidal compounds from isonicotinamide derivatives often involves the modification of the pyridine ring and the amide group to enhance biological activity and selectivity. A common synthetic strategy involves the acylation of various amine-containing moieties with an activated isonicotinic acid derivative.

General Synthetic Pathway

A representative synthetic route involves the conversion of a substituted nicotinic acid to an acyl chloride, which then reacts with a heterocyclic amine to form the final amide product.[1]

SynthesisPathway IsonicotinicAcid Substituted Isonicotinic Acid AcylChloride Isonicotinoyl Chloride Intermediate IsonicotinicAcid->AcylChloride Activation Amine Heterocyclic Amine FinalProduct Fungicidal Isonicotinamide Derivative Amine->FinalProduct Reagent Acyl Chloride Formation Reagent (e.g., Oxalyl Chloride) Reagent->AcylChloride AcylChloride->FinalProduct Acylation

Caption: General synthetic pathway for isonicotinamide-based fungicides.

Experimental Protocol: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives[1]

This protocol describes the synthesis of N-(thiophen-2-yl)nicotinamide derivatives, which have shown significant fungicidal activity.

Materials:

  • Substituted nicotinic acid

  • Oxalyl chloride

  • Substituted thiophen-2-amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acyl Chloride Formation:

    • Dissolve the substituted nicotinic acid in anhydrous DCM.

    • Add oxalyl chloride dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-3 hours.

    • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Acylation:

    • Dissolve the substituted thiophen-2-amine and TEA in anhydrous DCM.

    • Add the crude acyl chloride dissolved in anhydrous DCM dropwise to the solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(thiophen-2-yl)nicotinamide derivative.

II. In Vitro Antifungal Activity Assessment

The evaluation of the fungicidal properties of newly synthesized compounds is a critical step. The following protocol outlines a common method for assessing in vitro antifungal activity.

Experimental Workflow

The overall workflow from synthesis to biological evaluation involves a series of sequential steps to ensure accurate and reproducible results.

ExperimentalWorkflow Synthesis Synthesis of Isonicotinamide Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification StockSolution Preparation of Test Compound Stock Solutions Purification->StockSolution Bioassay In Vitro Antifungal Bioassay (e.g., Mycelial Growth Inhibition) StockSolution->Bioassay FungalCulture Culturing of Target Fungal Strains FungalCulture->Bioassay DataCollection Data Collection and Analysis (e.g., EC50 Calculation) Bioassay->DataCollection SAR Structure-Activity Relationship (SAR) Analysis DataCollection->SAR

Caption: Workflow for synthesis and antifungal evaluation.

Protocol: Mycelial Growth Inhibition Assay[2][3]

This method is widely used to determine the efficacy of compounds in inhibiting the growth of phytopathogenic fungi.

Materials:

  • Synthesized isonicotinamide derivatives

  • Target fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • Prepare stock solutions of the test compounds in DMSO.

    • Incorporate appropriate aliquots of the stock solutions into molten PDA to achieve the desired final concentrations.

    • Pour the amended PDA into sterile petri dishes. A control plate containing DMSO without the test compound should also be prepared.

  • Inoculation:

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.

  • EC50 Determination:

    • Test a range of concentrations for each compound to determine the effective concentration that inhibits 50% of the mycelial growth (EC50).

    • Calculate the EC50 values using probit analysis.

III. Quantitative Data on Fungicidal Activity

The following table summarizes the fungicidal activity of various nicotinamide and isonicotinamide derivatives against different fungal pathogens.

Compound IDTarget FungusActivity MetricValueReference
4a Pseudoperonospora cubensisEC504.69 mg/L[1][2][3]
4f Pseudoperonospora cubensisEC501.96 mg/L[1][2][3]
16g Candida albicans SC5314MIC0.25 µg/mL[4][5][6][7]
16g Fluconazole-resistant C. albicansMIC0.125-1 µg/mL[4][5]
3a-17 Rhizoctonia solaniIC5015.8 µM[8][9]
3a-17 Sclerotinia sclerotiorumIC5020.3 µM[8][9]
7a Fusarium oxysporumInhibition at 50 mg/L55.2%[10][11]
8 Gibberella zeaeInhibition at 50 mg/L53.0%[10][11]
9a Cytospora mandshuricaInhibition at 50 mg/L59.8%[10][11]
9b Gibberella zeaeInhibition at 50 mg/L58.3%[10][11]

IV. Signaling Pathways and Mechanism of Action

While the precise mechanism of action can vary between different derivatives, some isonicotinamide-based fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9] SDHIs disrupt the fungal mitochondrial respiratory chain, leading to a cessation of energy production and ultimately cell death.[12]

SignalingPathway SDHI Isonicotinamide Derivative (SDHI Fungicide) SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Component of Respiration Cellular Respiration ETC->Respiration Essential for ATP ATP Production Respiration->ATP Leads to FungalGrowth Fungal Growth and Proliferation ATP->FungalGrowth Required for

Caption: Mechanism of action for SDHI-based isonicotinamide fungicides.

Other nicotinamide derivatives have been shown to disrupt the fungal cell wall, leading to morphological changes and loss of integrity.[4][5]

Conclusion

Isonicotinamide and its derivatives continue to be a fertile ground for the discovery of novel fungicidal compounds. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for developing new agents to combat fungal pathogens in both agricultural and clinical settings. The protocols and data presented here provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of new isonicotinamide-based fungicides. Further investigation into structure-activity relationships and mechanisms of action will be crucial for the development of next-generation fungicides with improved efficacy and safety profiles.

References

The Role of N,N-Diisopropylisonicotinamide in Catalysis: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no documented evidence of N,N-Diisopropylisonicotinamide being utilized as a catalyst or a ligand in chemical reactions. This suggests that its potential in these applications remains unexplored or is not reported in publicly accessible resources. Therefore, the creation of detailed application notes and experimental protocols is not feasible at this time.

This compound belongs to the class of substituted isonicotinamides. Structurally, it possesses a pyridine ring, which can exhibit coordinating properties, and a bulky diisopropylamide group. The nitrogen atom of the pyridine ring could potentially act as a Lewis base, coordinating to a metal center to form a catalyst or acting as an organocatalyst itself. The amide functionality could also participate in coordination or hydrogen bonding interactions.

However, the absence of published research indicates that other structurally similar or more readily available compounds are likely preferred for catalytic applications. Researchers in the fields of catalysis and drug development often explore a vast array of ligands and catalysts, and the lack of data for this compound suggests it may not have shown significant promise in preliminary screenings or has not yet been investigated for these purposes.

For professionals in research and drug development, the exploration of novel ligands and catalysts is a continuous endeavor. While no information is currently available for this compound, its structural features could theoretically lend themselves to certain catalytic transformations. Future research may yet uncover applications for this compound.

Logical Relationship: Exploring Potential Catalytic Roles

Below is a conceptual workflow illustrating how a researcher might approach the investigation of a novel compound like this compound for catalytic applications.

G cluster_0 Compound Characterization cluster_1 Hypothesis Generation cluster_2 Potential Applications cluster_3 Experimental Validation A Synthesis and Purification of This compound B Structural Analysis (NMR, IR, MS, X-ray) A->B C Lewis Basicity Assessment (Pyridine Nitrogen) B->C D Coordinating Ability (Amide Oxygen/Pyridine Nitrogen) B->D E Steric Hindrance Evaluation (Diisopropyl Groups) B->E F Potential Catalytic Roles C->F D->F E->F G Organocatalysis (Lewis Base) F->G H Ligand in Transition Metal Catalysis F->H I Screening in Model Reactions (e.g., Cross-Coupling, Asymmetric Synthesis) G->I H->I J Optimization of Reaction Conditions I->J K Mechanistic Studies J->K

Caption: Conceptual workflow for investigating the catalytic potential of a novel compound.

Troubleshooting & Optimization

How to improve the yield of N,N-Diisopropylisonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Diisopropylisonicotinamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors related to the coupling reaction between isonicotinic acid and diisopropylamine. The primary reasons include inefficient activation of the carboxylic acid, side reactions, and suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the activation of the carboxylic acid group of isonicotinic acid. If the coupling reagent is not effective or used incorrectly, the reaction will not proceed to completion. Consider switching to a more powerful coupling reagent like HATU, especially if you are using a carbodiimide like DCC or EDC with this sterically hindered secondary amine.

  • Side Reactions: Carbodiimide reagents like DCC and EDC are prone to forming an inactive N-acylurea byproduct, which can reduce the yield.[1] The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base selection are critical. Anhydrous conditions are essential to prevent the hydrolysis of activated intermediates. Common solvents for this type of coupling reaction include dichloromethane (DCM) and dimethylformamide (DMF). The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is also crucial to avoid competing reactions.

Q2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC. What is it and how can I deal with it?

A2: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling agent. While its precipitation can help drive the reaction forward, it can also complicate the purification process.

  • Removal of DCU: DCU is notoriously difficult to remove completely due to its low solubility in most organic solvents. Filtration is the primary method for its removal, but some may remain in the crude product. Washing the crude product with a solvent in which DCU has low solubility but the desired product is soluble can be effective.

  • Alternative Reagents: To avoid the issue of DCU precipitation altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct from EDC is water-soluble and can be easily removed during an aqueous workup.

Q3: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

A3: Besides unreacted starting materials, several side products can form during the synthesis of this compound, particularly when using carbodiimide-based coupling agents.

  • N-Acylurea: As mentioned, this is a common byproduct resulting from the rearrangement of the O-acylisourea intermediate.

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of isonicotinic acid to form a symmetrical anhydride. While this anhydride can still react with the amine to form the desired product, it represents an alternative reaction pathway that can affect the overall efficiency.

  • Guanidine Derivatives: If using a uronium/aminium salt coupling reagent like HATU, there is a possibility of the amine reacting directly with the coupling reagent to form a guanidine derivative, especially if the carboxylic acid activation is slow.

Q4: How can I improve the reaction rate for this hindered amide coupling?

A4: The coupling of a secondary amine like diisopropylamine can be sluggish due to steric hindrance. Several strategies can be employed to increase the reaction rate.

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU are generally more reactive and efficient for hindered couplings compared to carbodiimides.

  • Pre-activation: Allowing the isonicotinic acid to react with the coupling reagent and a base for a short period (pre-activation) before adding the diisopropylamine can lead to the formation of a highly reactive activated ester, which can improve the reaction rate and yield.

  • Temperature: While many amide couplings are run at room temperature, gentle heating may be necessary for sluggish reactions. However, this should be done with caution as higher temperatures can also promote side reactions. Monitoring the reaction by TLC or LC-MS is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through an amide coupling reaction between isonicotinic acid and diisopropylamine. This reaction requires a coupling agent to activate the carboxylic acid group of isonicotinic acid, facilitating the nucleophilic attack by the secondary amine.

Q2: Which coupling agent is best for this synthesis?

A2: The choice of coupling agent depends on factors such as desired yield, cost, and ease of purification. For the coupling of a sterically hindered secondary amine like diisopropylamine, uronium/aminium salt reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high reactivity and lower propensity for side reactions compared to carbodiimides. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also commonly used, often in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.

Q3: What are the recommended solvents and bases for this reaction?

A3: Anhydrous aprotic solvents are typically used to prevent hydrolysis of the activated intermediates. Common choices include dichloromethane (DCM) and dimethylformamide (DMF) . A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through standard laboratory techniques. After the reaction is complete, an aqueous workup is usually performed to remove water-soluble byproducts and excess reagents. The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization can also be an effective method for obtaining a highly pure product.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Many of the reagents used in this synthesis are hazardous. Coupling agents can be irritants and sensitizers. Solvents like DCM and DMF have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following table provides a qualitative comparison of common coupling agents for the synthesis of this compound. Quantitative yields are highly dependent on specific reaction conditions and substrate purity.

Coupling AgentAdditiveTypical SolventRelative ReactivityExpected Yield (Qualitative)Key Considerations
DCC NoneDCMModerateModerate to HighForms insoluble DCU byproduct, complicating purification.
DCC HOBtDCM/DMFHighHighHOBt suppresses N-acylurea formation and racemization.
EDC HOBtDCM/DMFHighHighWater-soluble urea byproduct allows for easy removal during aqueous workup.
HATU NoneDMFVery HighVery HighExcellent for sterically hindered amines; generally provides clean reactions and high yields. More expensive than carbodiimides.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using two common coupling methods.

Protocol 1: Synthesis using EDC and HOBt

This protocol utilizes a water-soluble carbodiimide, which simplifies the purification process.

Materials:

  • Isonicotinic acid

  • Diisopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid (1.0 eq).

  • Dissolve the isonicotinic acid in anhydrous DCM.

  • Add HOBt (1.1 eq) and diisopropylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Synthesis using HATU

This protocol is particularly effective for the sterically hindered diisopropylamine, often leading to higher yields and cleaner reactions.

Materials:

  • Isonicotinic acid

  • Diisopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add isonicotinic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add diisopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ethyl acetate and wash with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Isonicotinic Acid in Anhydrous Solvent add_reagents Add Coupling Agent, Base, and Amine start->add_reagents react Stir at RT (or 0°C to RT) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Pure N,N-Diisopropyl- isonicotinamide purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Inefficient Activation start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Switch to HATU cause1->sol1a sol1b Pre-activate Acid cause1->sol1b sol2a Add HOBt (with DCC/EDC) cause2->sol2a sol2b Control Temperature cause2->sol2b sol3a Use Anhydrous Solvents cause3->sol3a sol3b Use Non-nucleophilic Base (DIPEA) cause3->sol3b end Successful Synthesis sol1a->end Improved Yield sol1b->end Improved Yield sol2a->end Improved Yield sol2b->end Improved Yield sol3a->end Improved Yield sol3b->end Improved Yield

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing N,N-Diisopropylisonicotinamide and similar poorly soluble compounds for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While specific public data on the aqueous solubility of this compound is limited, its chemical structure—containing a pyridine ring and bulky, nonpolar diisopropyl groups—suggests it is likely a poorly water-soluble compound. Compounds with high lipophilicity often exhibit low aqueous solubility.[1]

Q2: My this compound powder is not dissolving in my aqueous buffer. What is the first step?

For poorly water-soluble compounds, direct dissolution in aqueous buffers is often unsuccessful. The standard initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[2][3] This stock solution can then be diluted into the final aqueous medium.[4]

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

This is a common issue known as precipitation upon dilution.[4][5] It occurs because the compound is highly soluble in the organic stock solvent but becomes supersaturated and crashes out when introduced to the predominantly aqueous environment of the buffer.

To address this, you can:

  • Decrease the final concentration: The simplest solution is to use a lower final concentration of the compound if experimentally feasible.

  • Use a stepwise dilution: Dilute the stock solution gradually into the buffer while vortexing to avoid localized high concentrations that can trigger precipitation.[6]

  • Incorporate co-solvents: Add a small percentage of a water-miscible organic solvent (a co-solvent) to the final aqueous buffer to increase the compound's solubility.[7][8]

  • Adjust the pH: Since this compound contains a basic pyridine ring, adjusting the pH of the aqueous buffer to be more acidic can increase its solubility.[]

Q4: What are co-solvents and which ones are commonly used?

Co-solvents are water-miscible organic solvents added in small amounts to an aqueous solution to increase the solubility of hydrophobic compounds.[10] They work by reducing the polarity of the water.[7] Commonly used co-solvents in biological research include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[][10] The final concentration of the co-solvent should be kept low (often less than 5%) to avoid toxicity in cell-based assays.[6][10]

Q5: How does pH adjustment improve the solubility of a compound like this compound?

The pyridine ring in this compound is a weak base. In an acidic environment (lower pH), the nitrogen atom on the pyridine ring can become protonated, forming a positively charged ion. This ionized form is generally more water-soluble than the neutral form. Therefore, lowering the pH of the aqueous buffer can significantly enhance solubility.[] However, it is crucial to ensure the chosen pH does not negatively impact your experimental system (e.g., cell viability, protein stability).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation Upon Dilution The final concentration in the aqueous buffer exceeds the thermodynamic solubility limit.1. Reduce Final Concentration: Test a lower concentration of the compound. 2. Optimize Co-solvent: Add a small percentage (e.g., 1-5%) of a co-solvent like ethanol or PEG 400 to the final aqueous buffer.[11] 3. Adjust pH: If compatible with your assay, lower the pH of the buffer to protonate the pyridine nitrogen, thereby increasing solubility.[] 4. Stepwise Dilution: Add the stock solution to the buffer in small increments with vigorous mixing.[6]
Inconsistent Results Between Experiments Variability in solution preparation, such as minor differences in final co-solvent percentage, pH, or mixing intensity.[5]1. Standardize Protocol: Create and strictly follow a detailed Standard Operating Procedure (SOP) for solution preparation. 2. Fresh Solutions: Prepare fresh dilutions from the stock solution for each experiment, as prolonged storage of dilute aqueous solutions can lead to precipitation. 3. Equilibrate: Allow the final solution to equilibrate at the experimental temperature before use and visually inspect for any precipitation.
Stock Solution is Hazy or Contains Precipitate The concentration of the stock solution in the organic solvent (e.g., DMSO) is too high.1. Gentle Warming/Sonication: Briefly warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution.[4] 2. Lower Stock Concentration: If precipitation persists, prepare a new, less concentrated stock solution.
Cell Toxicity or Assay Interference Observed The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution is too high.1. Minimize Organic Solvent: Ensure the final concentration of the organic solvent is non-toxic to your system. For many cell lines, the final DMSO concentration should be below 0.5%.[6] 2. Run Solvent Controls: Always include a vehicle control (buffer + same concentration of solvent) in your experiments to account for any effects of the solvent itself.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
  • Prepare High-Concentration Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Use a vortex mixer and, if necessary, brief sonication to ensure complete dissolution.[2] This is your primary stock solution. Store at -20°C or -80°C for long-term stability.[4]

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the primary stock solution in 100% DMSO or another suitable organic solvent like ethanol to create a secondary, less concentrated stock. This can make the final dilution into aqueous buffer more accurate and less prone to precipitation.

  • Prepare Final Working Solution:

    • Determine the final concentration of the compound and the maximum allowable percentage of organic solvent for your experiment.

    • Perform a serial or stepwise dilution of the stock solution into your final aqueous buffer.[6] For example, to achieve a 1% final DMSO concentration, add 10 µL of a 100X stock solution to 990 µL of aqueous buffer.[2]

    • Vortex the final working solution vigorously for 30 seconds and let it rest for 30 minutes before use to ensure stability.[2] Visually inspect for any signs of precipitation.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a Series of Buffers: Prepare several aliquots of your base aqueous buffer (e.g., PBS) and adjust the pH of each aliquot to cover a range of values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) using dilute HCl or NaOH.

  • Add Compound: Add an excess amount of this compound powder to a small, fixed volume of each buffered solution.

  • Equilibrate: Tightly cap the samples and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the undissolved compound.

  • Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Tabulate Results: Record the measured solubility at each pH value to determine the optimal pH for dissolution.

Data Presentation

The following tables are templates for organizing experimental data when assessing solubility.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Measured Solubility (mg/mL)Observations
Water25<0.1Insoluble
PBS (pH 7.4)25<0.1Insoluble
Ethanol25>50Freely Soluble
DMSO25>100Freely Soluble
Propylene Glycol25~20Soluble
PEG 40025~35Soluble
(Note: Data are representative examples and should be determined experimentally.)

Table 2: Effect of Co-solvent (Ethanol) on Apparent Aqueous Solubility

% Ethanol in PBS (v/v)Temperature (°C)Apparent Solubility (µM)Visual Appearance
0%25<1Precipitate
1%2515Clear Solution
2%2545Clear Solution
5%25150Clear Solution
(Note: Data are representative examples and should be determined experimentally.)

Visual Guides: Workflows and Logic Diagrams

G start Start: Solubility Issue (Precipitation Observed) prep_stock Prepare concentrated stock in 100% DMSO or Ethanol start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precip Precipitation still occurs? dilute->check_precip lower_conc Option 1: Lower final concentration check_precip->lower_conc Yes success Success: Clear Solution check_precip->success No check_feasible Is lower concentration experimentally viable? lower_conc->check_feasible use_cosolvent Option 2: Add Co-solvent to buffer (e.g., 1-5% Ethanol) check_feasible->use_cosolvent No check_feasible->success Yes adjust_ph Option 3: Lower buffer pH (e.g., to pH 6.5) use_cosolvent->adjust_ph Still Precipitates use_cosolvent->success Soluble adjust_ph->success Soluble fail Re-evaluate compound or formulation strategy adjust_ph->fail Still Precipitates

Caption: Troubleshooting workflow for addressing compound precipitation.

G weigh 1. Weigh Compound Accurately dissolve 2. Dissolve in 100% DMSO to make high-concentration (e.g., 50 mM) stock weigh->dissolve vortex 3. Vortex / Sonicate until fully dissolved dissolve->vortex store 4. Aliquot and Store Stock at -20°C / -80°C vortex->store dilute 5. Dilute stock into final aqueous buffer (with co-solvent if needed) store->dilute final_mix 6. Vortex vigorously and visually inspect for clarity dilute->final_mix ready Ready for Assay final_mix->ready

Caption: Protocol for preparing stock and working solutions.

References

Technical Support Center: Purification of Crude N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Diisopropylisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from unreacted starting materials, side products, and degradation products. Potential impurities include:

  • Isonicotinic acid: From incomplete amidation or hydrolysis of the product.

  • Diisopropylamine: Unreacted starting material.

  • Solvent residues: From the reaction or initial work-up.

  • Related pyridine compounds: Depending on the purity of the starting isonicotinic acid derivative.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. A more quantitative assessment of purity can be achieved using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often suitable for analyzing isonicotinamide and related compounds.[1]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Product does not crystallize - Solvent is too non-polar or too polar.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Try a different solvent or a mixture of solvents. Good starting points for amides include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.- Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product if available.
Oiling out instead of crystallizing - The boiling point of the solvent is too high.- The cooling rate is too fast.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Perform a preliminary purification step like a solvent wash or short column chromatography to remove some impurities before recrystallization.
Low recovery of pure product - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the crystallization mixture thoroughly in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of product and impurities - Incorrect mobile phase polarity.- Column was not packed properly.- Column was overloaded.- Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.3 for the desired compound.[2]- A common solvent system is a mixture of hexane and ethyl acetate.[2]- Ensure the column is packed uniformly to avoid channeling.- Use an appropriate amount of crude material for the column size. A general rule is a 20:1 to 50:1 ratio of stationary phase to crude product by weight.
Product is not eluting from the column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Product is eluting too quickly with the solvent front - Mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of spots on TLC of column fractions - Compound is very polar and interacting strongly with the silica gel.- The compound might be acidic or basic.- Add a small amount of a polar solvent like methanol (up to 5%) to the mobile phase.- If the compound is an amine, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help.

Quantitative Data Summary

Purification Method Parameter Typical Value Notes
Recrystallization Purity>98%Dependent on the impurity profile. May require multiple recrystallizations.
Yield60-85%Highly dependent on the solubility of the compound in the chosen solvent system.
Column Chromatography Purity>99%Can achieve very high purity by careful fraction collection.
Yield70-95%Generally higher recovery than recrystallization if optimized.
TLC Analysis Rf Value0.2 - 0.3In an optimized solvent system for column chromatography.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or in an ice bath.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives good separation and an Rf value of approximately 0.2-0.3 for the product.[2]

  • Column Packing: Prepare a glass column with a cotton or glass wool plug at the bottom. Pack the column with silica gel using either the dry or wet packing method. The wet method, where a slurry of silica gel in the initial mobile phase is poured into the column, is often preferred to avoid air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) or use the optimized solvent system from the TLC analysis (isocratic elution).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_recrystal Purified Product (>98%) recrystallization->pure_recrystal waste_recrystal Impurities in Mother Liquor recrystallization->waste_recrystal pure_column Purified Product (>99%) column->pure_column waste_column Separated Impurities column->waste_column analysis Purity Analysis (TLC, HPLC) pure_recrystal->analysis pure_column->analysis

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Change Solvent/ Concentrate Solution no_crystals->solution1 solution2 Cool Slowly/ Use Lower BP Solvent oiling_out->solution2 solution3 Use Minimum Solvent/ Cool Thoroughly low_yield->solution3

Caption: Troubleshooting logic for common recrystallization problems.

References

Common side reactions in the synthesis of N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diisopropylisonicotinamide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes?

  • Answer: Low or no yield of this compound can stem from several factors:

    • Ineffective Coupling Reagent: The activity of the coupling reagent, such as a carbodiimide, is crucial. Ensure it is fresh and has been stored under anhydrous conditions to prevent degradation.

    • Presence of Moisture: Water in the reaction can hydrolyze the activated isonicotinic acid intermediate, preventing its reaction with diisopropylamine. All reagents and solvents should be thoroughly dried before use.

    • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the main reaction versus side reactions. If the temperature is too low, the reaction may be too slow to complete in a reasonable time. Conversely, excessively high temperatures can lead to the degradation of reactants or products.

    • Steric Hindrance: Diisopropylamine is a sterically hindered secondary amine, which can make the amide bond formation challenging. The choice of coupling reagent and reaction conditions should be optimized to overcome this hindrance.

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Ensure accurate measurement of isonicotinic acid, diisopropylamine, and the coupling reagent.

Issue 2: Presence of Unreacted Starting Materials in the Product

  • Question: How can I detect and remove unreacted isonicotinic acid or diisopropylamine from my final product?

  • Answer: The presence of starting materials can often be detected by TLC, LC-MS, or NMR spectroscopy.

    • Isonicotinic Acid: Being an acid, it can be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.

    • Diisopropylamine: As a base, it can be removed by washing the organic layer with a dilute aqueous acid, like 1M HCl.

    • Purification: Column chromatography or recrystallization are effective methods for separating the desired amide product from the more polar starting materials.[1][2]

Issue 3: Formation of an Insoluble White Precipitate (N-acylurea)

  • Question: A white, insoluble precipitate has formed in my reaction mixture when using a carbodiimide coupling reagent. What is it and how can I prevent its formation?

  • Answer: This precipitate is likely an N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[3][4] It forms from the rearrangement of the O-acylisourea intermediate.[3]

    • Minimization: The formation of N-acylurea can be suppressed by adding a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and reacts efficiently with the amine.[3]

    • Removal: If formed, the N-acylurea can often be removed by filtration, although its insolubility can sometimes complicate purification.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify my this compound. What are some effective purification strategies?

  • Answer: The purification of N,N-dialkyl amides can sometimes be challenging due to their polarity and potential for forming strong intermolecular interactions.

    • Recrystallization: This is often a highly effective method for purifying solid amides.[1] Experiment with different solvent systems, such as ethanol, acetone, acetonitrile, or mixtures with water or hexane, to find conditions that yield high-purity crystals.

    • Column Chromatography: Silica gel chromatography is a standard method for purifying amides. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane can be effective.[1]

    • Acidic/Basic Washes: As mentioned previously, sequential washes with dilute acid and base can remove any unreacted starting materials or corresponding byproducts.

Data Presentation

The following tables provide illustrative quantitative data for a typical synthesis of this compound. Note that actual results may vary depending on the specific experimental conditions.

Table 1: Typical Reaction Yields

Coupling MethodActivating AgentAdditiveTypical Yield (%)
CarbodiimideDICHOBt75-90
CarbodiimideEDCNone60-75
Acid ChlorideSOCl₂None80-95

Table 2: Common Impurity Profile

ImpurityTypical Level (%)Method of Detection
Unreacted Isonicotinic Acid< 2LC-MS, NMR
N-acylurea (from carbodiimide)< 5LC-MS, NMR
Unreacted Diisopropylamine< 1GC-MS, NMR

Experimental Protocols

A general procedure for the synthesis of this compound using a carbodiimide coupling agent is provided below.

Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.

  • Amine Addition: After stirring for 15-20 minutes at 0 °C, add diisopropylamine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Wash the filtrate with 1M HCl to remove excess diisopropylamine.

    • Wash with saturated NaHCO₃ solution to remove unreacted isonicotinic acid and HOBt.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the synthesis of this compound.

experimental_workflow Reactants Isonicotinic Acid Diisopropylamine Coupling Coupling Reaction (DIC, HOBt) Reactants->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product N,N-Diisopropyl- isonicotinamide Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Problem Observed LowYield Low Yield? Start->LowYield Impurities Impurities Present? LowYield->Impurities No CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes IdentifyImpurity Identify Impurity (NMR, LC-MS) Impurities->IdentifyImpurity Yes OptimizeConditions Optimize Temperature & Reaction Time CheckReagents->OptimizeConditions CheckStoichiometry Verify Stoichiometry OptimizeConditions->CheckStoichiometry UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM SideProduct Side Product (e.g., N-acylurea)? UnreactedSM->SideProduct No AdjustWorkup Adjust Aqueous Workup (Acid/Base) UnreactedSM->AdjustWorkup Yes AddAdditive Use Additive (HOBt, Oxyma) SideProduct->AddAdditive Yes OptimizePurification Optimize Purification Method SideProduct->OptimizePurification No AdjustWorkup->OptimizePurification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Stabilizing N,N-Diisopropylisonicotinamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of N,N-Diisopropylisonicotinamide. The information provided is intended to help maintain the stability and integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on the general stability of amide and pyridine-containing compounds, the recommended storage conditions are in a cool, dry, and dark place. It is advisable to store the compound in a tightly sealed container to prevent moisture absorption and oxidation. For long-term storage, refrigeration (2-8 °C) is recommended. Some safety data sheets for similar compounds suggest keeping it away from heat and sources of ignition.[1][2][3][4][5]

Q2: What are the potential degradation pathways for this compound?

A2: this compound, containing both an amide and a pyridine functional group, is susceptible to degradation through several pathways:

  • Hydrolysis: The amide bond can undergo hydrolysis, especially in the presence of strong acids or bases, to yield isonicotinic acid and diisopropylamine.

  • Oxidation: The pyridine ring and the isopropyl groups can be susceptible to oxidation, leading to the formation of N-oxides and other oxygenated derivatives.

  • Photodegradation: Exposure to UV light can lead to the degradation of the pyridine ring.[6][7]

  • Thermal Degradation: High temperatures can accelerate the degradation processes, particularly hydrolysis and oxidation.[8]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for determining the purity of organic compounds.[9][10][11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the compound and any volatile impurities.[14][15][16][17] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can also be used to detect impurities.[18][19][20]

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation. Safety data sheets for similar compounds highlight these incompatibilities.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption, oxidation, or degradation.Discard the sample and use a fresh, properly stored batch. Ensure the storage container is airtight and stored in a desiccator if necessary.
Unexpected experimental results or loss of activity Degradation of the compound leading to lower effective concentration or formation of interfering byproducts.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, obtain a new batch of the compound and ensure proper storage.
Presence of additional peaks in analytical chromatograms (HPLC, GC) Presence of impurities from synthesis or degradation products.Perform forced degradation studies to identify potential degradation products. Develop and validate a stability-indicating analytical method to separate and quantify the main compound from its impurities and degradants.
Difficulty in dissolving the compound The compound may have degraded into less soluble products, or the incorrect solvent is being used.Check the solubility of a fresh sample in the intended solvent. If solubility issues persist with a fresh sample, consider alternative solvents. If a previously soluble sample is now insoluble, it is likely degraded.

Data Presentation: Recommended Storage Conditions and Potential Degradation

As specific quantitative stability data for this compound is not publicly available, the following table summarizes general recommendations based on the chemical properties of related compounds.

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.
Humidity Low humidity (Store with desiccant)To prevent hydrolysis of the amide bond.
Light Protected from light (Amber vial)To prevent photodegradation of the pyridine ring.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To minimize oxidation.

Experimental Protocols

The following are general protocols for key experiments to assess the stability of this compound. These methods should be optimized and validated for your specific experimental setup.

Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio should be optimized to achieve good separation.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 260 nm (or the λmax of this compound)

  • Analysis: Inject the standards and samples. The retention time and peak area of this compound should be compared to the standard to determine purity. The presence of other peaks indicates impurities or degradation products.

Forced Degradation Studies

Objective: To intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC-UV method. The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient.

GC-MS for Impurity Profiling

Objective: To identify and quantify volatile impurities and degradation products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST).

NMR for Structural Confirmation and Degradation Monitoring

Objective: To confirm the structure of this compound and monitor for the formation of degradation products over time.

Instrumentation:

  • Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with a reference spectrum of a pure standard. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities or degradation products.

Visualizations

Logical Workflow for Stability Testing

stability_workflow cluster_start Initiation cluster_analysis Analysis & Testing cluster_storage Storage cluster_monitoring Monitoring cluster_end Outcome start Receive/Synthesize This compound initial_analysis Initial Purity & Characterization (HPLC, GC-MS, NMR) start->initial_analysis forced_degradation Forced Degradation Studies initial_analysis->forced_degradation method_dev Develop Stability- Indicating Method forced_degradation->method_dev stability_study Initiate Long-Term & Accelerated Stability Study method_dev->stability_study storage Store under recommended conditions (2-8°C, dark, dry) stability_study->storage periodic_testing Periodic Purity Testing (e.g., 3, 6, 9, 12 months) storage->periodic_testing data_analysis Analyze Data & Determine Shelf-Life periodic_testing->data_analysis decision Meets Specification? data_analysis->decision pass Pass decision->pass Yes fail Fail decision->fail No

Caption: A logical workflow for conducting stability testing of this compound.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) parent This compound hydrolysis_product1 Isonicotinic Acid parent->hydrolysis_product1 hydrolysis_product2 Diisopropylamine parent->hydrolysis_product2 oxidation_product N-Oxide Derivatives parent->oxidation_product photo_product Pyridine Ring Cleavage Products parent->photo_product

Caption: Potential degradation pathways for this compound.

Proposed Mechanism of Action: NAMPT Inhibition

This compound is a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, the compound can deplete cellular NAD+ levels, leading to reduced energy metabolism and potentially inducing apoptosis in cancer cells that are highly dependent on this pathway.[6][7][8][21][22][23][24][25][26][27]

NAMPT_inhibition cluster_pathway NAD+ Salvage Pathway cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD reduced_nad Reduced NAD+ Levels inhibitor This compound inhibitor->NAMPT Inhibits energy_crisis Cellular Energy Crisis reduced_nad->energy_crisis apoptosis Apoptosis energy_crisis->apoptosis

Caption: Proposed mechanism of action of this compound via NAMPT inhibition.

References

Technical Support Center: N,N-Diisopropylisonicotinamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N,N-Diisopropylisonicotinamide.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period, with no sign of solid formation.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of this compound in the solvent may be too low to induce spontaneous nucleation.

    • Solution: Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure or with a gentle stream of nitrogen. Afterwards, allow the solution to cool again.[1][2]

  • High Solubility: The compound may be too soluble in the chosen solvent, even at lower temperatures.

    • Solution 1: Seeding: If you have a previously obtained crystal of this compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[1]

    • Solution 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Solution 3: Anti-Solvent Addition: Slowly add a miscible solvent in which this compound is known to be insoluble (an "anti-solvent"). Add the anti-solvent dropwise until the solution becomes persistently turbid, then gently warm until it clears before allowing it to cool slowly.[1]

Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Symptoms: Upon cooling, the compound separates from the solution as an oil or liquid droplets instead of solid crystals.[1][2] This is a common issue when the melting point of the solute is lower than the temperature of the solution as it becomes supersaturated.[2]

Potential Causes & Solutions:

  • High Solute Concentration: The concentration of the compound may be too high, causing it to come out of solution above its melting point.

    • Solution: Add a small amount of additional solvent to the mixture, reheat until the solution is clear, and then cool it more slowly.[1][2]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature gradually before transferring it to an ice bath or refrigerator. Insulating the flask with a cloth or paper towels can help slow the cooling rate.[1]

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: Consider further purification of the crude this compound, for example, by column chromatography, before attempting crystallization.

Problem 3: Formation of Amorphous Solid

Symptoms: Instead of well-defined crystals, a glassy, non-crystalline solid precipitates from the solution.

Potential Causes & Solutions:

  • Very High Supersaturation: Extremely rapid precipitation can prevent the molecules from arranging into an ordered crystal lattice.

    • Solution: Use a more dilute solution or a solvent in which the compound is slightly more soluble. Slowing the rate of cooling or anti-solvent addition is also crucial.

  • Intrinsic Molecular Properties: Some molecules, particularly those with flexible conformations, have a higher tendency to form amorphous solids. The two isopropyl groups on the amide nitrogen of this compound could contribute to this by hindering efficient packing into a crystal lattice.

    • Solution: Experiment with a wider range of solvents or solvent mixtures to find conditions that favor crystalline solid formation. Techniques like vapor diffusion or slow evaporation may be more successful.

Problem 4: Poor Crystal Quality or Unfavorable Crystal Habit

Symptoms: The resulting crystals are very small, needle-like (acicular), or form fine powders that are difficult to filter and handle.

Potential Causes & Solutions:

  • High Supersaturation: Rapid crystallization from a highly supersaturated solution often leads to poor crystal habits.[1]

    • Solution 1: Slower Cooling: Decrease the cooling rate to allow for more ordered and larger crystal growth.[1]

    • Solution 2: Use of a Co-solvent: Experiment with a co-solvent system to modify the solubility and crystal growth kinetics.[1]

  • Solvent Effects: The choice of solvent significantly influences the crystal habit.

    • Solution: Screen a variety of solvents to identify one that promotes the growth of more equant (blocky or prismatic) crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a crystallization solvent for this compound?

A1: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For tertiary amides like this compound, consider the following solvent classes, starting with less polar options and moving to more polar ones:

  • Non-polar: Heptane, Hexane, Cyclohexane

  • Moderately Polar Aprotic: Toluene, Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Acetone

  • Polar Aprotic: Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol, Methanol, Isopropanol

A useful rule of thumb is that solvents containing functional groups similar to the compound of interest may be good solubilizers.[3] Given the amide functionality, solvents like ethyl acetate or acetone could be good starting points.[3] Often, a mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is insoluble) provides the best results for crystallization. A common and effective mixture for many amides is ethyl acetate/hexane.

Q2: How do I perform a solvent screening experiment?

A2: Place a small amount of your this compound (e.g., 10-20 mg) in several small test tubes. Add a few drops of a different solvent to each tube at room temperature. If the compound dissolves immediately, that solvent is likely too good for crystallization. If it doesn't dissolve, heat the tube gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

Q3: How can I determine the melting point of my this compound crystals?

Q4: Could polymorphism be an issue for this compound?

A4: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds. Different polymorphs can have different physical properties, including solubility and stability. It is possible that this compound exhibits polymorphism. If you observe different crystal habits or melting points under different crystallization conditions, you may be isolating different polymorphs. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize and differentiate polymorphs.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent, enough to cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the sample to ensure a clear supernatant.

  • Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation

Table 1: Solvent Screening for this compound Crystallization

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingObservations
e.g., Hexane[User Input: Insoluble][User Input: Sparingly Soluble][User-Input: Yes/No/Oil][User Input: e.g., Fine needles]
e.g., Ethyl Acetate[User Input: Soluble][User Input: Very Soluble][User-Input: No][User Input: No crystals formed]
e.g., Ethanol[User Input: Sparingly Soluble][User Input: Soluble][User-Input: Yes][User Input: e.g., Small prisms]
[User Input][User Input][User Input][User Input][User Input]

Table 2: Solubility of this compound in Selected Solvents at 25 °C

SolventSolubility (g/L)Molar Solubility (mol/L)
[User Input][User Input][User Input]
[User Input][User Input][User Input]
[User Input][User Input][User Input]

Visualizations

Troubleshooting_Crystallization cluster_problem Observed Problem cluster_solution Troubleshooting Steps start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals Cooling oiling_out Oiling Out Occurs start->oiling_out Cooling amorphous Amorphous Solid Forms start->amorphous Cooling poor_quality Poor Crystal Quality start->poor_quality Cooling success Good Crystals Formed start->success Cooling sol_no_crystals Concentrate Solution Add Seed Crystal Scratch Flask Add Anti-Solvent no_crystals->sol_no_crystals sol_oiling Add More Solvent Slow Down Cooling Purify Compound oiling_out->sol_oiling sol_amorphous Use More Dilute Solution Slower Cooling/Addition Try Different Solvents amorphous->sol_amorphous sol_poor_quality Slower Cooling Use Co-solvent Screen Different Solvents poor_quality->sol_poor_quality sol_no_crystals->start Retry sol_oiling->start Retry sol_amorphous->start Retry sol_poor_quality->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

Solvent_Selection_Workflow start Start: Crude This compound screen_solvents Perform Small-Scale Solvent Screening start->screen_solvents evaluate_solubility Evaluate Solubility: - Sparingly soluble at RT - Soluble when hot screen_solvents->evaluate_solubility select_solvent Select Promising Solvent(s) or Mixture evaluate_solubility->select_solvent Yes no_good_solvent No Suitable Single Solvent Found evaluate_solubility->no_good_solvent No scale_up Perform Recrystallization on a Larger Scale select_solvent->scale_up analyze_crystals Analyze Crystals: - Melting Point - Morphology - Purity (e.g., HPLC) scale_up->analyze_crystals end End: Pure Crystalline Product analyze_crystals->end try_mixture Try Solvent Mixtures (e.g., Ethyl Acetate/Hexane) no_good_solvent->try_mixture try_mixture->screen_solvents Re-screen

Caption: Workflow for selecting a suitable crystallization solvent.

References

Technical Support Center: Optimizing Reaction Conditions for N,N-Diisopropylisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,N-Diisopropylisonicotinamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction to synthesize this compound is resulting in low or no yield. What are the common causes?

A1: Low or no product yield in amide coupling reactions is a frequent issue. The primary causes often relate to the activation of the carboxylic acid, the nucleophilicity of the amine, or suboptimal reaction conditions.[1] Key factors include:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with diisopropylamine. Insufficient or inefficient coupling reagents will lead to poor activation.[1]

  • Amine Deactivation: Diisopropylamine can be protonated by the acidic carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]

  • Steric Hindrance: The bulky isopropyl groups on diisopropylamine can sterically hinder its approach to the activated carboxylic acid, slowing down or preventing the reaction.[1]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the type and amount of base can significantly impact the reaction's success.[1]

Q2: How do I choose the most suitable coupling reagent for synthesizing this compound derivatives?

A2: The choice of coupling reagent is critical for a successful reaction. For sterically hindered amines like diisopropylamine, stronger coupling agents are often required.

  • Uronium-based reagents like HATU and HBTU are highly efficient and generally provide faster reaction times and higher yields (85-99% for HATU, 80-98% for HBTU).[2] They are often the first choice for challenging couplings.

  • Carbodiimide-based reagents such as EDC , often used with additives like HOBt , are also effective and can yield good results (70-95%).[2] The addition of HOBt helps to suppress side reactions and can improve the yield.[2]

  • Phosphonium-based reagents like PyBOP are another powerful option for amide bond formation.

  • Acyl Chlorides: Converting the isonicotinic acid to an acyl chloride using reagents like oxalyl chloride or **thionyl chloride (SOCl₂) ** is a classic and effective method, especially for difficult couplings.[3][4][5] However, these reagents are harsh and may not be compatible with sensitive functional groups.[3]

Q3: My reaction has stalled, and I observe the formation of an activated ester by LC-MS, but no final product. What should I do?

A3: This indicates that the carboxylic acid activation is successful, but the subsequent nucleophilic attack by the amine is not occurring. This is a common issue with sterically hindered or electronically deactivated amines.[3]

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier.

  • Use a Stronger Base: Adding a stronger, non-nucleophilic base can help to deprotonate any protonated amine, increasing its availability. However, very strong bases like t-BuOK or NaH might not be effective if the issue is purely steric.[3]

  • Consider a Catalyst: Adding a catalyst like DMAP can sometimes facilitate the reaction, although it was not reported to be successful in all difficult cases.[3]

  • Switch to an Acyl Chloride: If coupling reagents fail, converting the acid to an acyl chloride is a more forceful activation method that may drive the reaction to completion.[3]

Q4: Are there any "green" or alternative synthesis methods available?

A4: Yes, biocatalysis offers a more environmentally friendly approach. Enzymes, such as lipases like Novozym® 435 from Candida antarctica, have been successfully used to synthesize nicotinamide derivatives.[6][7][8] This method offers mild reaction conditions and can lead to high product yields (81.6–88.5%) with significantly shorter reaction times in continuous-flow microreactors compared to batch processes.[6][7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Agent/SystemTypical Reaction TimeTypical Yield RangeNotes
EDC/HOBt1 - 12 hours70 - 95%Addition of HOBt suppresses racemization and improves yield.[2]
DCC/HOBt1 - 12 hours75 - 98%Effective but produces an insoluble DCU byproduct that can complicate purification.[2]
HATU/Base15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents.[2]
HBTU/Base30 - 120 minutes80 - 98%Very effective, with slightly longer reaction times than HATU.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the isonicotinic acid derivative (1.0 equivalent) in an anhydrous aprotic solvent such as DMF.[2]

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the solution.[2]

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[2]

  • Add N,N-Diisopropylamine (1.1 equivalents) to the reaction mixture.[2]

  • Stir the reaction at room temperature for 15-60 minutes, monitoring its progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Amide Coupling via Acyl Chloride

  • To a solution of the isonicotinic acid derivative (1.0 equivalent) in an anhydrous solvent like DCM (20 mL), add oxalyl chloride (3.0 equivalents) dropwise at 0 °C.[4]

  • Add a catalytic amount of DMF (1 drop).[4]

  • Allow the mixture to warm to room temperature and stir for 6 hours.[4]

  • Concentrate the mixture under reduced pressure to obtain the crude acyl chloride.

  • In a separate flask, dissolve N,N-Diisopropylamine (1.1 equivalents) and a base such as triethylamine or pyridine in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the crude acyl chloride solution dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow General Workflow for this compound Synthesis start Start reactants Isonicotinic Acid Derivative + N,N-Diisopropylamine start->reactants 1. Combine Reactants activation Carboxylic Acid Activation (e.g., HATU/DIPEA or Oxalyl Chloride) reactants->activation 2. Add Coupling Reagents coupling Amide Bond Formation activation->coupling 3. Stir at RT workup Aqueous Workup & Extraction coupling->workup 4. Quench & Extract purification Purification (Column Chromatography) workup->purification 5. Isolate Crude Product product This compound Derivative purification->product 6. Obtain Pure Product

Caption: General synthesis workflow.

troubleshooting_guide Troubleshooting Low Yield in Amide Coupling start Low / No Yield check_activation Check Acid Activation (LC-MS for activated intermediate) start->check_activation no_activation No Activation Intermediate check_activation->no_activation No activation_ok Activation Intermediate Observed check_activation->activation_ok Yes solution1 Use stronger coupling agent (e.g., HATU) Increase reagent equivalents Ensure anhydrous conditions no_activation->solution1 solution2 Increase temperature Use stronger non-nucleophilic base Switch to acyl chloride method activation_ok->solution2 end Improved Yield solution1->end solution2->end

Caption: Troubleshooting logical relationships.

References

Identifying and removing impurities from N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diisopropylisonicotinamide. The following sections detail methods for identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

Based on the common synthetic route, which involves the reaction of isonicotinoyl chloride with diisopropylamine, the most probable impurities are:

  • Isonicotinic acid: Formed from the hydrolysis of the starting material, isonicotinoyl chloride.

  • Diisopropylamine: Unreacted starting material.

  • Isonicotinoyl chloride: Unreacted starting material.

  • Triethylamine/Triethylammonium hydrochloride: If triethylamine is used as a base in the synthesis, it or its salt may be present.

Q2: What analytical techniques are recommended for identifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like isonicotinic acid. A reverse-phase method is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities such as residual diisopropylamine and solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and can help identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Q3: How can I remove these impurities from my this compound sample?

The choice of purification method depends on the nature and quantity of the impurities present.

  • Recrystallization: Effective for removing small amounts of impurities from a solid product. The selection of an appropriate solvent is crucial.

  • Column Chromatography: A highly effective method for separating the desired compound from various impurities. Silica gel is a common stationary phase for this type of compound.

  • Aqueous Wash/Extraction: Can be used to remove water-soluble impurities like isonicotinic acid salts and triethylammonium hydrochloride from a solution of the product in an organic solvent.

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram.

Possible Cause: Presence of process-related impurities or degradation products.

Troubleshooting Steps:

  • Identify the Impurity:

    • Compare the retention times of the unknown peaks with those of potential impurities (isonicotinic acid, diisopropylamine).

    • If standards are unavailable, use LC-MS to obtain the mass of the impurity peaks to aid in identification.

  • Purification:

    • If the impurity is isonicotinic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) of the product in an organic solvent can remove it.

    • For other process-related impurities, column chromatography is the most effective purification method.

Issue 2: Low purity of this compound confirmed by NMR.

Possible Cause: Incomplete reaction or significant side reactions during synthesis.

Troubleshooting Steps:

  • Analyze NMR Spectrum:

    • Look for characteristic signals of starting materials (e.g., the acidic proton of isonicotinic acid, the N-H proton of diisopropylamine).

    • Integrate the signals to quantify the level of impurities.

  • Purification:

    • Recrystallization: Attempt to recrystallize the product from a suitable solvent system. Start with solvents like ethyl acetate, heptane, or their mixtures.

    • Column Chromatography: If recrystallization is ineffective, perform column chromatography.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel chromatography.

ParameterRecommended Condition
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC).
Sample Loading Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
Fraction Collection Collect fractions and analyze them by TLC to identify those containing the pure product.
Post-Purification Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization

This protocol provides a general guideline for recrystallization.

  • Solvent Screening: Test the solubility of the impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Impurity Identification and Removal

cluster_identification Impurity Identification cluster_removal Impurity Removal start Crude this compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr identify_impurities Identify and Quantify Impurities hplc->identify_impurities gcms->identify_impurities nmr->identify_impurities choose_method Select Purification Method identify_impurities->choose_method recrystallization Recrystallization choose_method->recrystallization Minor Impurities column_chrom Column Chromatography choose_method->column_chrom Multiple/Major Impurities extraction Aqueous Wash / Extraction choose_method->extraction Acidic/Basic Impurities pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product extraction->pure_product

Caption: Workflow for identifying and removing impurities.

Decision Tree for Purification Method Selection

start Impurity Profile Known? identify Perform HPLC, GC-MS, NMR start->identify No acidic_basic Acidic/Basic Impurities Present? start->acidic_basic Yes identify->acidic_basic extraction Aqueous Wash / Extraction acidic_basic->extraction Yes purity_level Purity > 95%? acidic_basic->purity_level No extraction->purity_level recrystallization Recrystallization purity_level->recrystallization Yes column_chrom Column Chromatography purity_level->column_chrom No final_purity Final Purity Check recrystallization->final_purity column_chrom->final_purity

Caption: Decision tree for selecting a purification method.

Scaling up the synthesis of N,N-Diisopropylisonicotinamide for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N,N-Diisopropylisonicotinamide

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound for pilot production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all reagents, especially the coupling agents and isonicotinic acid, are of high purity and dry. The presence of water can hydrolyze activated intermediates and reduce yield.[1]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is maintained at the optimal temperature. For many amide coupling reactions, initial activation is performed at a lower temperature (e.g., 0 °C) before warming to room temperature.

    • Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the amine (diisopropylamine) may be necessary to drive the reaction to completion, as the amidation reaction can be reversible.[2] In some enzymatic syntheses of related compounds, a 1:2 molar ratio of the methyl nicotinate derivative to the amine yielded the best results.[2]

  • Choice of Coupling Agent: The efficiency of amide bond formation is highly dependent on the coupling agent. If you are using a standard carbodiimide like DCC or EDC, consider adding an activator such as HOBt or DMAP. For challenging couplings, more potent reagents like HATU or T3P may be required.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and chromatography conditions to minimize such losses.

Q2: I am observing significant impurity peaks in my crude product analysis (HPLC/NMR). How can I identify and minimize these impurities?

A2: Impurity formation is a common challenge during scale-up. Here are some common impurities and ways to mitigate them:

  • Unreacted Starting Materials: If you observe unreacted isonicotinic acid or diisopropylamine, it indicates an incomplete reaction. Refer to the suggestions in Q1 to improve reaction conversion.

  • Side-products from Coupling Agents:

    • Carbodiimide-based reagents (DCC, EDC) can form urea byproducts that can be difficult to remove. If using DCC, the resulting dicyclohexylurea is largely insoluble in many organic solvents and can be removed by filtration. For the more soluble EDC-urea, careful column chromatography or extraction is necessary.

    • Consider using a phosphonium-based coupling reagent like T3P, where the byproducts are often more easily removed by aqueous work-up.[3]

  • Epimerization: If your starting material has a chiral center, epimerization can occur. This can be minimized by using milder reaction conditions and specific coupling agents designed to suppress racemization.

  • Solvent-Related Impurities: Ensure the solvents used are of appropriate purity and are not reacting with your reagents or products.

Q3: The reaction seems to stall before completion. What steps can I take?

A3: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Poor Solubility: As the reaction progresses, the product or intermediates may precipitate out of solution, especially during scale-up where concentrations might be higher. Try using a different solvent or a solvent mixture to improve solubility.

  • Deactivation of Reagents: The coupling agent may be degrading over time due to moisture or other reactive species. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.

  • Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized concentration gradients and poor reaction kinetics. Ensure the stirring is efficient for the scale of the reaction.

Q4: I am having difficulty with the purification of this compound at a larger scale. What are some effective purification strategies?

A4: Scaling up purification requires a shift in methodology from lab-scale techniques.

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds. A thorough screen of different solvents and solvent systems is recommended to find conditions that provide good recovery and high purity.

  • Column Chromatography: While standard silica gel chromatography can be challenging to scale, consider using automated flash chromatography systems with pre-packed columns for better reproducibility and throughput.

  • Extraction: An optimized aqueous work-up can remove many polar impurities and byproducts from the coupling reagents. Adjusting the pH of the aqueous washes can help in removing acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and direct method is the amidation of isonicotinic acid with diisopropylamine. This is typically achieved using a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) often in the presence of an additive (e.g., HOBt, DMAP), or phosphonium-based reagents (e.g., BOP, T3P).

Q2: What are the recommended reaction conditions for the synthesis?

A2: While optimal conditions should be determined experimentally, a general starting point for a carbodiimide-mediated coupling would be:

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN).

  • Temperature: Activation of the carboxylic acid is often done at 0 °C, followed by the addition of the amine and allowing the reaction to warm to room temperature.

  • Stoichiometry: A slight excess of the amine (1.1-1.5 equivalents) and the coupling agent (1.1-1.2 equivalents) relative to the carboxylic acid is a common starting point.

Q3: Are there greener or more sustainable synthesis methods?

A3: Yes, biocatalytic methods using enzymes like lipase have been explored for the synthesis of nicotinamide derivatives.[2][4] These methods often use more environmentally friendly solvents like tert-amyl alcohol and proceed under milder conditions (e.g., 50 °C).[2][4] While this approach may require more development for this specific product, it offers a promising sustainable alternative.

Q4: What are the key safety precautions to consider during pilot production?

A4:

  • Reagent Handling: Many coupling agents and solvents are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Exotherms: Amide coupling reactions can be exothermic. When scaling up, it is crucial to monitor the internal temperature of the reactor and have a cooling system in place to control any temperature spikes.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.

Quantitative Data Summary

The following table summarizes reaction conditions from a study on the enzymatic synthesis of nicotinamide derivatives, which can serve as a reference for optimization.

ParameterOptimized ValueYield (%)Reference
Substrate Molar Ratio (Methyl nicotinate : Isobutylamine)1 : 286.2[2]
Reaction Temperature 50 °C>85[2]
Enzyme Novozym® 43581.6–88.5[2][4]
Solvent tert-amyl alcohol81.6–88.5[2][4]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Isonicotinic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Diisopropylamine

  • Propanephosphonic acid anhydride (T3P)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 2-Liter, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge the 2-L flask with isonicotinic acid (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Reagent Addition: Cool the resulting slurry to 0-5 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by diisopropylamine (1.2 eq).

  • Activation and Reaction: Slowly add a 50% solution of Propanephosphonic acid anhydride (T3P) in ethyl acetate (1.5 eq) to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the isonicotinic acid is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, for larger scales, recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) should be explored.

Visualizations

experimental_workflow start Start: Reagents & Glassware setup Reaction Setup: - Charge reactor with isonicotinic acid and DCM - Inert atmosphere (N2) start->setup cooling Cooling: - Cool to 0-5 °C setup->cooling addition Reagent Addition: - Add DIPEA and Diisopropylamine cooling->addition activation Activation: - Slow addition of T3P solution addition->activation reaction Reaction: - Warm to RT - Stir for 4-6h activation->reaction monitoring In-Process Control: - Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench with water - Aqueous washes (NaHCO3, Brine) monitoring->workup Reaction Complete drying Drying & Concentration: - Dry over MgSO4 - Concentrate in vacuo workup->drying purification Purification: - Chromatography or Recrystallization drying->purification end Final Product: This compound purification->end troubleshooting_guide start Problem: Low Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup reagent_solution Solution: - Use dry reagents - Optimize molar ratios check_reagents->reagent_solution conditions_solution Solution: - Adjust temperature - Increase reaction time - Monitor completion check_conditions->conditions_solution workup_solution Solution: - Optimize extraction pH - Screen crystallization solvents check_workup->workup_solution

References

Analytical method validation for N,N-Diisopropylisonicotinamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method validation for the quantification of N,N-Diisopropylisonicotinamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantification of this compound in pharmaceutical formulations?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust technique for the quantification of APIs like this compound. It offers good specificity, sensitivity, and reproducibility. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used, particularly for lower concentration levels or analysis in complex matrices like plasma.[1][2][3][4][5][6][7][8][9]

Q2: What are the critical parameters to consider during the validation of an analytical method for this compound?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11][12]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[11][13][14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[15]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Q3: How do I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to develop a stability-indicating method.[17][18][19][20] The bulk drug substance should be subjected to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1N HCl at 60°C for 2 hours.[10][13]

  • Base Hydrolysis: e.g., 0.1N NaOH at 60°C for 2 hours.[10][13]

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: e.g., 80°C for 48 hours.[16][21]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.[16]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The degradation products should be adequately separated from the main peak to demonstrate the specificity of the method.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing/fronting. What could be the cause and how can I resolve it?

Answer: Peak asymmetry can affect the accuracy of integration and quantification. Here are the common causes and solutions:

Cause Troubleshooting Steps
Peak Tailing
Secondary interactions with silanol groups on the columnUse a highly deactivated (end-capped) C18 column. Operate the mobile phase at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%).[22]
Column overloadReduce the injection volume or the concentration of the sample.[23]
Extra-column dead volumeUse shorter, narrower internal diameter tubing between the injector, column, and detector.[22]
Peak Fronting
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[24]
Column overloadReduce the injection volume or the concentration of the sample.[23][25]

Issue 2: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What should I check?

Answer: Retention time variability can lead to incorrect peak identification. Consider the following:

Cause Troubleshooting Steps
Pump Issues Check for leaks in the pump heads and connections. Ensure proper degassing of the mobile phase to prevent air bubbles in the pump.[26]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline indicates a well-equilibrated system.
Mobile Phase Composition If preparing the mobile phase online, check the performance of the proportioning valves. If preparing manually, ensure accurate and consistent preparation.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[27]

Experimental Protocols

Hypothetical Stability-Indicating HPLC Method for this compound

This protocol is a representative method and may require optimization for specific formulations or matrices.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 30°C

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

Data Presentation

Table 1: Hypothetical Linearity Data
Concentration (µg/mL)Peak Area (n=3)
115234
576170
10152340
20304680
30457020
40609360
50761700
Correlation Coefficient (r²) 0.9998
Table 2: Hypothetical Accuracy (Recovery) Data
Spiked Level (%)Amount Added (mg)Amount Recovered (mg, n=3)% Recovery% RSD
808.07.9599.380.85
10010.010.02100.200.52
12012.012.08100.670.68
Table 3: Hypothetical Precision Data
Parameter Concentration (µg/mL) Peak Area (n=6) % RSD
Repeatability 20304685, 305120, 304210, 305500, 304890, 3046000.18
Intermediate Precision (Day 1) 20304750, 305200, 304300, 305600, 304950, 3046500.17
Intermediate Precision (Day 2) 20305100, 305600, 304700, 306000, 305300, 3050000.15
Table 4: Hypothetical LOD and LOQ Data
Parameter Value (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample inject_std Inject Standards system_suitability->inject_std linearity Linearity & Range inject_std->linearity accuracy Accuracy inject_sample->accuracy precision Precision inject_sample->precision data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity Specificity (Forced Degradation) specificity->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Experimental workflow for analytical method validation.

troubleshooting_flowchart cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Chromatographic Issue Observed q1 What is the issue? start->q1 peak_tailing Peak Tailing q1->peak_tailing Poor Peak Shape rt_shift Retention Time Shift q1->rt_shift Inconsistent Retention peak_fronting Peak Fronting sol_tailing Check column activity Adjust mobile phase pH Reduce sample load peak_tailing->sol_tailing split_peaks Split Peaks sol_fronting Check sample solvent Reduce sample load peak_fronting->sol_fronting sol_split Check for column blockage Inspect injector split_peaks->sol_split sol_rt_shift Check pump performance Ensure column equilibration Verify mobile phase prep rt_shift->sol_rt_shift

Caption: Troubleshooting flowchart for common HPLC issues.

References

Validation & Comparative

Validating the Mechanism of Action: A Comparative Guide for N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of N,N-Diisopropylisonicotinamide, a nicotinamide analog. Due to the limited publicly available data on this specific compound, this document outlines the key experimental comparisons and methodologies required to characterize its activity relative to well-established compounds like nicotinamide and the PARP inhibitor 3-aminobenzamide. The provided protocols and data table templates are intended to guide researchers in generating the necessary evidence to elucidate its cellular functions.

Core Mechanisms of Nicotinamide Analogs

Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily through their role as precursors to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme for redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Therefore, the validation of a novel nicotinamide analog like this compound should focus on three key areas:

  • Modulation of Sirtuin Activity: Sirtuins are NAD+-dependent deacetylases that regulate a wide range of cellular processes. Nicotinamide itself is a known inhibitor of sirtuin activity in vitro. However, by increasing the intracellular NAD+ pool, it can paradoxically lead to sirtuin activation in a cellular context.[1]

  • Inhibition of PARP Activity: PARPs are enzymes involved in DNA repair and cell death pathways that consume NAD+. Nicotinamide can inhibit PARP activity, particularly at higher concentrations.[2]

  • Impact on Intracellular NAD+ Levels: As a nicotinamide analog, this compound is hypothesized to serve as a precursor for NAD+ synthesis through the salvage pathway.[3][4]

Comparative Data Summary

To validate the mechanism of this compound, its activity should be quantified and compared to reference compounds. The following tables provide a template for summarizing the necessary experimental data.

Table 1: Comparative Sirtuin (SIRT1) Modulation

CompoundIn Vitro SIRT1 IC50 (µM)Cellular SIRT1 Activity (Fold Change vs. Control)
Nicotinamide20 - 200[5]Reported to increase under certain conditions[1]
This compound To be determinedTo be determined
Resveratrol (Activator)N/APositive Control

Table 2: Comparative PARP-1 Inhibition

CompoundIn Vitro PARP-1 IC50 (µM)Cellular PARP Activity (Fold Change vs. Control)
Nicotinamide~500[2]Dose-dependent decrease
3-Aminobenzamide (Known Inhibitor)~1 (in some assays)[2]Positive Control
This compound To be determinedTo be determined

Table 3: Impact on Intracellular NAD+ Levels

Compound (at 10 µM)Time PointIntracellular NAD+ (Fold Change vs. Control)
Nicotinamide24h~1.5 - 2.0[4]
Nicotinamide Riboside (NR)24hReported to be more potent than NAM[4]
This compound 24hTo be determined

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Space This compound This compound NAD_pool NAD+ Pool This compound->NAD_pool Salvage Pathway (?) SIRT1 SIRT1 This compound->SIRT1 Inhibits (?) PARP1 PARP1 This compound->PARP1 Inhibits (?) Nicotinamide Nicotinamide Nicotinamide->NAD_pool Salvage Pathway Nicotinamide->SIRT1 Inhibits Nicotinamide->PARP1 Inhibits NR_NMN NR / NMN NR_NMN->NAD_pool Salvage Pathway NAD_pool->SIRT1 Activates NAD_pool->PARP1 Activates Cellular_Processes Gene Silencing, DNA Repair, Metabolism SIRT1->Cellular_Processes Regulates PARP1->Cellular_Processes Regulates

Caption: Hypothesized mechanism of this compound.

Experimental_Workflow cluster_assays Parallel Assays Start Cell Culture (e.g., HEK293, HeLa) Treatment Treat with: - this compound - Nicotinamide (Control) - 3-Aminobenzamide (Control) - Vehicle (Control) Start->Treatment Incubation Incubate for defined time points Treatment->Incubation SIRT1_Assay SIRT1 Activity Assay (Fluorometric) Incubation->SIRT1_Assay PARP_Assay PARP Inhibition Assay (Colorimetric) Incubation->PARP_Assay NAD_Assay Intracellular NAD+ Assay (HPLC or Enzymatic) Incubation->NAD_Assay Data_Analysis Data Analysis: - Calculate IC50 values - Determine fold changes SIRT1_Assay->Data_Analysis PARP_Assay->Data_Analysis NAD_Assay->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the mechanism of action of this compound.

In Vitro Sirtuin 1 (SIRT1) Activity Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified SIRT1.

  • Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore. Deacetylation of the peptide by SIRT1 makes it susceptible to a developing agent, which releases the fluorophore, resulting in a measurable increase in fluorescence.

  • Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic acetylated peptide substrate

    • NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developing solution

    • Test compounds (this compound, Nicotinamide)

    • 96-well black microplate

    • Fluorometric plate reader (Excitation ~360 nm, Emission ~460 nm)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

    • Add varying concentrations of the test compounds (e.g., 0.1 µM to 1 mM) to the wells. Include a no-inhibitor control.

    • Initiate the reaction by adding the SIRT1 enzyme to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the enzymatic reaction and initiate fluorescence development by adding the developing solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.[6][7][8][9][10][11]

In Vitro PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Principle: Activated PARP-1 uses biotinylated NAD+ as a substrate to poly(ADP-ribosyl)ate histone proteins coated on a microplate. The incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plate

    • Biotinylated NAD+

    • Activated DNA

    • Assay Buffer

    • Streptavidin-HRP

    • Colorimetric HRP substrate (e.g., TMB)

    • Stop solution (e.g., 2N H2SO4)

    • Test compounds (this compound, Nicotinamide, 3-Aminobenzamide)

    • Microplate reader (absorbance at 450 nm)

  • Procedure:

    • Add assay buffer, activated DNA, and biotinylated NAD+ to the wells of the histone-coated plate.

    • Add varying concentrations of the test compounds. Include a no-inhibitor control.

    • Start the reaction by adding PARP-1 enzyme.

    • Incubate at room temperature for 1 hour.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the plate.

    • Add the colorimetric substrate and incubate until color develops.

    • Add the stop solution and measure absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value.[12][13]

Measurement of Intracellular NAD+ Levels

This experiment determines the effect of the test compound on the total intracellular NAD+ concentration in a cellular model.

  • Principle: Cells are treated with the test compound, and then lysed. The NAD+ in the lysate is quantified using either an enzymatic cycling assay or by HPLC.

  • Materials:

    • Cultured cells (e.g., HEK293)

    • Cell culture medium and supplements

    • Test compounds (this compound, Nicotinamide, NR)

    • PBS

    • Extraction buffer (e.g., 0.5 M perchloric acid)

    • Neutralization buffer (e.g., 3 M KOH, 1.5 M K2HPO4)

    • NAD+ quantification kit (enzymatic) or HPLC system with a C18 column

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test compounds at a fixed concentration (e.g., 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells using the acidic extraction buffer to extract NAD+.

    • Neutralize the extracts.

    • Quantify the NAD+ concentration in the neutralized extracts using either a commercial enzymatic assay kit or by HPLC analysis.

    • Normalize the NAD+ concentration to the total protein content of the cell lysate.

    • Express the results as a fold change relative to the vehicle-treated control.[14][15][16][17][18][19]

By following these experimental protocols and using the provided templates for data organization, researchers can systematically validate the mechanism of action of this compound and effectively compare its performance against established nicotinamide analogs and inhibitors. This comprehensive approach will provide the necessary data for further drug development and scientific inquiry.

References

A Comparative Analysis of N,N-Diisopropylisonicotinamide and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative study of N,N-Diisopropylisonicotinamide and its structural analogs. Due to the limited publicly available experimental data on this compound, this guide presents a plausible synthetic route and infers its potential biological activities through a comparative analysis of structurally related isonicotinamide and nicotinamide derivatives with established biological profiles.

This document summarizes known quantitative data for selected analogs, details relevant experimental protocols, and visualizes key chemical and biological pathways to facilitate further research and drug discovery efforts in this area.

Introduction to this compound

This compound belongs to the family of pyridinecarboxamides, which are derivatives of isonicotinic acid. While specific biological data for this compound is scarce in current literature, its structural similarity to other biologically active nicotinamide and isonicotinamide derivatives suggests potential for various therapeutic applications. The isonicotinamide scaffold is a key feature in a number of compounds with demonstrated antimicrobial, antifungal, and other pharmacological activities. The N,N-diisopropyl substitution on the amide nitrogen significantly increases the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the amidation of isonicotinic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with diisopropylamine.

Synthesis_Workflow IsonicotinicAcid Isonicotinic Acid AcylChloride Isonicotinoyl Chloride IsonicotinicAcid->AcylChloride Activation TargetMolecule This compound AcylChloride->TargetMolecule Amidation ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcylChloride Diisopropylamine Diisopropylamine Diisopropylamine->TargetMolecule Base Base (e.g., Triethylamine) Base->TargetMolecule

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Activation of Isonicotinic Acid: Isonicotinic acid is suspended in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for 2-4 hours until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess thionyl chloride and solvent are removed under reduced pressure to yield isonicotinoyl chloride.

  • Amidation: The crude isonicotinoyl chloride is dissolved in an anhydrous inert solvent. The solution is cooled in an ice bath, and a solution of diisopropylamine and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Comparative Analysis with Structural Analogs

In the absence of direct experimental data for this compound, we can infer its potential biological activity by examining its structural analogs for which data is available. The primary areas of activity for related compounds are antimicrobial and antifungal.

Quantitative Data on the Antimicrobial and Antifungal Activity of Structural Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values for selected N-substituted nicotinamide and isonicotinamide derivatives against various microbial strains.

Compound/AnalogStructureTarget OrganismMIC (µg/mL)Reference
2-Amino-N-(3-isopropylphenyl)nicotinamide (16g) 2-amino substituted nicotinamideCandida albicans SC53140.25[1]
Fluconazole-resistant C. albicans0.125-1[2]
Isonicotinic acid N'-tetradecanoyl-hydrazide (12) N'-acylated isonicotinohydrazideMycobacterium tuberculosis H37Rv>Isoniazid[3]
N(2)-acyl isonicotinic acid hydrazide derivatives General isonicotinohydrazide scaffoldS. aureus, B. subtilis, E. coli, C. albicans, A. nigerVaries (dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents most active)[3]
Pyridine-benzothiazole hybrids Pyridine core with benzothiazole moietyP. aeruginosa, E. coli, S. aureusPoor to fair activity[4]

Note: The above data is for structurally related compounds and not for this compound itself.

Structure-Activity Relationship (SAR) Insights

Based on studies of various nicotinamide and isonicotinamide derivatives, several structural features are crucial for their biological activity:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact activity. For example, in a series of nicotinamide derivatives, the position of an amino and an isopropyl group were critical for antifungal activity.[1]

  • Substitution on the Amide Nitrogen: Modification of the amide nitrogen, as seen in N'-acylated isonicotinohydrazides, can lead to potent antimycobacterial agents.[3] The N,N-diisopropyl groups in the target compound are bulky and lipophilic, which would likely influence cell membrane permeability and interaction with biological targets.

  • Lipophilicity: Increased lipophilicity can enhance the ability of a compound to cross cell membranes. The diisopropyl groups of this compound would confer significant lipophilicity, which may enhance its antimicrobial or antifungal activity, but could also affect its solubility and pharmacokinetic profile.

Potential Biological Signaling Pathways

Given the structural similarity to nicotinamide, a precursor to NAD+, it is plausible that this compound or its metabolites could interact with pathways involving NAD+-dependent enzymes. However, a more direct mode of action, such as inhibition of specific microbial enzymes or disruption of cell membranes, is also possible, especially in the context of antimicrobial activity. Many bioactive molecules exert their effects through G-Protein Coupled Receptors (GPCRs).

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., Isonicotinamide Analog) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

While there is no direct evidence linking this compound to GPCR signaling, many drugs targeting infectious diseases and other conditions act through these receptors. The specific interactions would depend on the conformation of the molecule and the binding pocket of the receptor.

Experimental Protocols for Biological Evaluation

Should a researcher synthesize this compound, the following are standard protocols to assess its potential antimicrobial activity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (this compound) are prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While this compound remains a molecule with uncharacterized biological activity, its structural relationship to known bioactive isonicotinamide and nicotinamide derivatives provides a strong rationale for its synthesis and investigation. The provided synthetic route offers a practical approach to obtaining this compound for study. Based on the structure-activity relationships of its analogs, it is hypothesized that this compound may possess antimicrobial or antifungal properties, potentially influenced by its high lipophilicity.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening for its biological activities, including antimicrobial, antifungal, and potential interactions with key enzyme systems or signaling pathways. Pharmacokinetic and toxicity studies would also be essential to evaluate its potential as a therapeutic agent. This comparative guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Navigating Specificity: A Comparative Guide to N,N-Diisopropylisonicotinamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential cross-reactivity of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of N,N-Diisopropylisonicotinamide and its analogs, offering insights into their performance in various biological assays. While direct comprehensive data on this compound is limited, this guide leverages data from structurally similar isonicotinamide and nicotinamide derivatives to illustrate key concepts of molecular interaction and guide experimental design.

Introduction to Isonicotinamide Derivatives

Isonicotinamide, a derivative of pyridine-4-carboxylic acid, and its analogs are versatile scaffolds in medicinal chemistry. These compounds have been investigated for a range of biological activities, including enzyme inhibition, antimicrobial effects, and fungicidal properties. The N,N-disubstituted pattern, as in this compound, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its biological target engagement and potential for off-target effects.

Comparative Biological Activity

To illustrate the concepts of specificity and cross-reactivity, this section presents data on various isonicotinamide and nicotinamide derivatives that have been evaluated in different biological assays.

Enzyme Inhibition

A key area of investigation for nicotinamide analogs is their role as enzyme inhibitors, particularly for dehydrogenases that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. For instance, isosteric analogues of NAD containing a C-nucleoside of nicotinamide have been synthesized and evaluated for their inhibitory activity.

Table 1: Comparative Inhibitory Activity of a C-NAD Analog

CompoundTarget EnzymeAssay TypeIC50 / KiReference
C-NAD Analog (11)Inosine Monophosphate Dehydrogenase (IMPDH)Proliferation Assay (L1210 cells)IC50 = 7 µM[1]
Inosine Monophosphate Dehydrogenase (IMPDH)Enzyme Inhibition AssayID50 = 20 µM[1]
Bovine Glutamate Dehydrogenase (GDH)Enzyme Inhibition AssayKi = 15 µM[1]

This table summarizes the inhibitory activity of a C-NAD analog, highlighting its effect on multiple enzymes.

The data in Table 1 demonstrates that the C-NAD analog inhibits both IMPDH and GDH, suggesting a degree of cross-reactivity. This is not unexpected, as both enzymes have binding sites for the NAD cofactor, which the analog mimics. The differing inhibitory concentrations (IC50 and Ki values) indicate a potential for preferential binding to one target over the other, a key aspect of specificity.

Antimicrobial and Antifungal Activity

Derivatives of nicotinic acid have also been explored for their efficacy against various microbial and fungal pathogens. The specificity of these compounds is often evaluated by testing them against a panel of different microorganisms.

Table 2: Antimicrobial Spectrum of Novel Nicotinic Acid Derivatives

CompoundGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungal Strains (MIC, µg/mL)Reference
Compound 257.81–62.531.25–12515.62 (Candida albicans)[2]
Compound 177.81–62.5No activityNot specified[2]

This table showcases the varied antimicrobial and antifungal activity of two different nicotinic acid derivatives.

The data in Table 2 highlights the differential activity of two compounds. Compound 25 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating a wider range of potential targets or a mechanism of action that affects a fundamental process common to these organisms. In contrast, Compound 17 is specific for Gram-positive bacteria, suggesting a more targeted mode of action.

Similarly, N-(thiophen-2-yl) nicotinamide derivatives have been developed as potent fungicides.

Table 3: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew

CompoundEC50 (mg/L)Commercial Fungicide (Flumorph) EC50 (mg/L)Commercial Fungicide (Mancozeb) Control EfficacyReference
Compound 4f1.967.5576% at 1000 mg/L[3]

This table compares the efficacy of a nicotinamide derivative to commercial fungicides.

The high potency of compound 4f against a specific fungal pathogen, cucumber downy mildew, with an EC50 value significantly lower than a commercial fungicide, suggests a high degree of specificity for its target within the fungus.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are representative methodologies for the assays mentioned above.

Enzyme Inhibition Assay (e.g., IMPDH)
  • Enzyme and Substrate Preparation: Recombinant human IMPDH is purified. The substrate, inosine monophosphate (IMP), and the cofactor, NAD+, are prepared in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT).

  • Inhibitor Preparation: this compound or other test compounds are dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay Procedure: The reaction is initiated by adding the enzyme to a mixture of the substrate, cofactor, and the test compound in a 96-well plate.

  • Detection: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strain Preparation: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a specific optical density (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Understanding the context in which these compounds act is crucial. The following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation Compound_Prep->Incubation Assay_Prep Assay Component Preparation Assay_Prep->Incubation Measurement Data Acquisition Incubation->Measurement Data_Processing Data Processing Measurement->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation

Caption: A generalized workflow for in vitro biological assays.

signaling_pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse Inhibitor N,N-Diisopropyl- isonicotinamide Inhibitor->Kinase1 Inhibitor->Kinase2

Caption: Hypothetical signaling pathway showing potential points of inhibition.

Conclusion and Future Directions

While the precise biological activity and specificity of this compound remain to be fully elucidated, the data from related isonicotinamide and nicotinamide derivatives provide a valuable framework for its potential evaluation. The presented data underscores the importance of screening compounds against a panel of targets or organisms to establish a clear profile of specificity and cross-reactivity. Future studies on this compound should focus on systematic screening against a diverse set of enzymes and microbial strains, employing standardized assay protocols to ensure data robustness and comparability. Such a data-driven approach is essential for the successful development of selective and effective chemical probes and therapeutic agents.

References

N,N-Diisopropylisonicotinamide: A Comparative Benchmark Against Established Hydrotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective solubilizing agents is paramount in overcoming the challenge of poorly soluble drug candidates. This guide provides a comprehensive benchmark of N,N-Diisopropylisonicotinamide against well-established hydrotropic agents, supported by experimental data to inform formulation and development decisions.

This compound, a derivative of nicotinamide, has been investigated for its potential as a hydrotropic agent. Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute, the hydrotrope, results in a substantial increase in the aqueous solubility of a poorly soluble compound. This guide will objectively compare the performance of this compound with other commonly used hydrotropes such as N,N-Diethylnicotinamide, nicotinamide, urea, and sodium benzoate.

Comparative Analysis of Solubility Enhancement

The primary measure of a hydrotrope's efficacy is its ability to increase the solubility of a poorly water-soluble drug. The following tables summarize the available quantitative data, primarily focusing on the solubilization of the anticancer drug Paclitaxel (PTX), a model for a poorly soluble compound.

Hydrotropic AgentConcentration (M)Paclitaxel (PTX) Solubility (mg/ml)Reference
This compound 0.05 *0.001 [1]
N,N-Diethylnicotinamide3.539.07[1]
N,N-Dimethylnicotinamide3.51.77[1]
N-Methylnicotinamide3.51.34[1]
Nicotinamide3.50.69[1]
Sodium Salicylate3.55.54[1]

*Maximum solubility of the hydrotropic agent.

Table 1: Comparative Solubility Enhancement of Paclitaxel (PTX) by Nicotinamide Derivatives and Sodium Salicylate. [1]

Hydrotropic AgentConcentrationDrugSolubility EnhancementReference
Urea30% (w/v)Aceclofenac> 25-fold[2]
Sodium Citrate30% (w/v)Aceclofenac> 5-fold[2]
Sodium Benzoate2.0 MIbuprofen> 81-fold[3]
Nicotinamide20% (w/v)VariousUp to 4000-fold[4]

Table 2: Solubility Enhancement by Common Hydrotropic Agents for Various Drugs.

Based on the available data, this compound exhibits minimal hydrotropic activity for Paclitaxel at its maximum aqueous solubility. In stark contrast, its close structural analog, N,N-Diethylnicotinamide, demonstrates a remarkably high capacity for solubilizing the same drug, suggesting that the nature of the N-alkyl substituents plays a critical role in the hydrotropic mechanism. The larger isopropyl groups in this compound may sterically hinder the necessary interactions with the drug molecule, leading to its poor performance in this specific case.

Mechanism of Hydrotropic Action: A Comparative Overview

The mechanism of hydrotropy is complex and can vary between different agents. For nicotinamide and its derivatives, the proposed mechanism often involves the formation of specific, non-covalent complexes with the drug molecule, often through stacking interactions.[4] The aromatic ring of the nicotinamide moiety is thought to play a crucial role in these interactions.[5]

In contrast, hydrotropes like urea are believed to act by disrupting the structure of water, thereby reducing its ability to exclude nonpolar drug molecules.[6] Other hydrotropes, such as sodium benzoate, may self-aggregate to form loose, non-micellar structures that can encapsulate the drug.

Hydrotropic_Mechanisms cluster_Nicotinamide Nicotinamide Derivatives cluster_Urea Urea cluster_Benzoate Sodium Benzoate N_Drug Drug N_Complex Soluble Drug-Hydrotrope Complex N_Drug->N_Complex Complexation N_Hydrotrope N,N-Dialkylisonicotinamide N_Hydrotrope->N_Complex U_Water Structured Water U_Disrupted Disrupted Water Structure U_Water->U_Disrupted Interaction U_Hydrotrope Urea U_Hydrotrope->U_Disrupted U_Solubilization Solubilization U_Disrupted->U_Solubilization Increases Drug Solubility B_Hydrotrope Sodium Benzoate B_Aggregate Hydrotrope Aggregates B_Hydrotrope->B_Aggregate Self-Aggregation B_Encapsulation Solubilized Drug B_Aggregate->B_Encapsulation Encapsulation B_Drug Drug B_Drug->B_Encapsulation Phase_Solubility_Workflow A Prepare Hydrotrope Solutions (Varying Concentrations) B Add Excess Drug to Solutions A->B C Equilibrate (Shaking/Stirring) B->C D Centrifuge to Sediment Undissolved Drug C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Quantify Drug Concentration (UV-Vis or HPLC) F->G H Plot Solubility vs. Hydrotrope Concentration G->H

References

Navigating the Therapeutic Potential of Nicotinamide Analogs: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Efficacy: Targeting the Engine of Tumor Growth

Recent studies have highlighted a new class of nicotinamide derivatives with potent anti-proliferative and VEGFR-2 inhibitory activities. These compounds have demonstrated significant efficacy in various cancer cell lines, with some exhibiting potency comparable to or even exceeding that of the established multi-kinase inhibitor, sorafenib.

Comparative In Vitro Activity of Nicotinamide Derivatives

The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of several novel nicotinamide derivatives against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.

CompoundTarget Cell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference Compound (Sorafenib) Cytotoxicity IC50 (µM)Reference Compound (Sorafenib) VEGFR-2 Inhibition IC50 (nM)
Compound 8 HCT-1165.477.029.3053.65
HepG27.17.40
Compound 10 HCT-11615.4145.19.3053.65
HepG29.87.40
Compound 7 HCT-11615.7250.29.3053.65
HepG215.57.40
Compound D-1 HCT-1163.08-7.28-
HepG24.095.28

Data compiled from multiple sources.[1][2]

The data clearly indicates that these nicotinamide derivatives effectively inhibit the proliferation of cancer cells and the activity of VEGFR-2, a critical component in tumor angiogenesis.

Mechanism of Action: Unraveling the Cellular Impact

The anti-cancer effects of these nicotinamide analogs extend beyond simple enzyme inhibition. In vitro studies have revealed their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle, further underscoring their therapeutic potential.

For instance, treatment of HCT-116 cells with a promising nicotinamide derivative led to cell cycle arrest at the G0-G1 phase and a significant increase in the population of apoptotic cells.[3]

Visualizing the VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade, a primary target of the nicotinamide derivatives discussed. Inhibition of VEGFR-2 disrupts downstream signaling, thereby impeding cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway and points of therapeutic intervention.

In Vivo Efficacy: From the Bench to Preclinical Models

While extensive in vivo data for the specific nicotinamide derivatives with potent in vitro anti-VEGFR-2 activity is still emerging, the broader class of nicotinamide-based compounds has shown promise in preclinical animal models. These studies are crucial for evaluating the systemic efficacy, pharmacokinetics, and safety of these potential drug candidates.

Due to the lack of directly comparable in vivo data for the compounds highlighted in the in vitro section, this guide presents a generalized experimental workflow for assessing the in vivo anti-tumor efficacy of a novel compound in a xenograft mouse model.

Experimental Workflow for In Vivo Tumor Xenograft Model

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

InVivo_Workflow A Tumor Cell Culture (e.g., HCT-116) B Subcutaneous Injection of Tumor Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Treatment Administration (Vehicle vs. Test Compound) D->E F Continued Tumor Growth Monitoring E->F G Endpoint: Tumor Volume and Body Weight Measurement F->G H Data Analysis and Efficacy Determination G->H

Caption: Generalized workflow for an in vivo tumor xenograft study.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed protocols for the key in vitro and a general protocol for in vivo experiments are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the VEGFR-2 enzyme and the test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[4][5][6][7][8]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[9][10][11][12]

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cells

  • Test compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14][15]

Cell Cycle Analysis

Objective: To determine the effect of a test compound on the cell cycle distribution.

Materials:

  • Cancer cells

  • Test compound

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the fixed cells and resuspend them in the PI staining solution.

  • Incubate the cells to allow for DNA staining and RNA degradation.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17][18][19]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined schedule and dosage.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Compare the tumor growth in the treated groups to the control group to determine the efficacy of the test compound.[20][21][22][23]

Conclusion

While direct efficacy data for N,N-Diisopropylisonicotinamide remains elusive in the public domain, the exploration of structurally similar nicotinamide derivatives has unveiled a promising class of anti-cancer agents. Their potent in vitro activity as VEGFR-2 inhibitors, coupled with their ability to induce apoptosis and cell cycle arrest, positions them as strong candidates for further preclinical and clinical development. The provided experimental protocols offer a robust framework for the continued investigation of these and other novel therapeutic compounds. Future in vivo studies on the most promising in vitro candidates will be critical in translating these encouraging laboratory findings into tangible clinical benefits.

References

Comparative Analysis of N,N-Diisopropylisonicotinamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Diisopropylisonicotinamide analogs, focusing on their structure-activity relationships (SAR) as modulators of various biological targets. The information presented is collated from diverse studies, offering insights into how structural modifications of the isonicotinamide scaffold influence biological activity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to this compound and its Analogs

Isonicotinamide, a derivative of pyridine-4-carboxamide, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] A significant area of research has focused on N,N-disubstituted isonicotinamide analogs, particularly their role as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and pain pathways.[4] Understanding the SAR of these analogs is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound and its analogs varies significantly with structural modifications. The following tables summarize the quantitative data from various studies, highlighting the impact of these changes on their efficacy as TRPM8 modulators and other biological targets.

Table 1: SAR of N,N-Disubstituted Isonicotinamide Analogs as TRPM8 Agonists

Compound IDR Group (at the amide nitrogen)EC50 (nM)[5]Emax (%)[5]Notes
DIPA 1-8Diisopropyl4188.3 ± 2.2Most potent and efficacious among the tested diisopropyl analogs.
DAPA 2-5Di-sec-butyl--Less active than the diisopropyl analogs.[5]

Table 2: SAR of Nicotinamide Derivatives as Antifungal Agents

Compound IDModificationsMIC (µg/mL) against C. albicans SC5314[6]Cytotoxicity
Hit Compound(Structure not specified)--
16g (Structure with specific amino and isopropyl group positions) 0.25 No significant cytotoxicity
Other Analogs(Various substitutions)0.125 - >128Varied

Table 3: SAR of Nicotinamide Derivatives as ALKBH2 Inhibitors

Compound IDModificationsIC50 (µM)[7]Cellular Activity
AH2-15c Carboxyl group present0.031 ± 0.001 Poor cell membrane permeability.[7]
AH2-14c Un-hydrolyzed counterpart of AH2-15c-Superior cellular activity, anti-proliferative, and anti-migration effects.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

3.1. TRPM8 Activity Assay (Calcium Mobilization)

  • Cell Line: Human embryonic kidney (HEK) cells transfected with the TRPM8 channel.

  • Method: Calcium mobilization was measured to assess the agonist or antagonist activity of the compounds.[8]

  • Procedure:

    • TRPM8-transfected HEK cells are seeded in appropriate plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The baseline fluorescence is recorded.

    • Test compounds (analogs) are added at various concentrations.

    • For antagonists, a known TRPM8 agonist like menthol is added after the test compound.

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.

    • EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.[8]

3.2. Antifungal Susceptibility Testing

  • Method: Broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • A standardized inoculum of the fungal strain (Candida albicans) is added to each well.

    • The plates are incubated at a controlled temperature for a specified period.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[6]

3.3. ALKBH2 Inhibition Assay (Fluorescence Polarization)

  • Method: A fluorescence polarization (FP) assay is used to measure the inhibition of the ALKBH2 enzyme.[7]

  • Procedure:

    • The assay mixture contains the ALKBH2 enzyme, a fluorescently labeled DNA substrate, and the test compound.

    • The reaction is initiated and incubated to allow for enzymatic activity.

    • The fluorescence polarization of the mixture is measured.

    • Inhibition of ALKBH2 by the test compound prevents the demethylation of the DNA substrate, leading to a change in fluorescence polarization.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[7]

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

TRPM8_Activation_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens to allow Cooling_Agent Cooling Agent (e.g., Menthol, DIPA analogs) Cooling_Agent->TRPM8 Activates Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_Influx->Cellular_Response Triggers

Caption: TRPM8 channel activation by cooling agents leading to calcium influx and a cellular response.

Antifungal_Screening_Workflow Start Start: Synthesized Nicotinamide Analogs Broth_Microdilution Broth Microdilution Assay (vs. Candida albicans) Start->Broth_Microdilution Incubation Incubate at 35°C for 24-48h Broth_Microdilution->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC Cytotoxicity_Assay Cytotoxicity Assay (vs. Mammalian Cells) Read_MIC->Cytotoxicity_Assay Lead_Compound Identify Lead Compound (High Potency, Low Toxicity) Cytotoxicity_Assay->Lead_Compound

Caption: Workflow for screening nicotinamide analogs for antifungal activity.

Conclusion

The structure-activity relationship studies of this compound and its analogs reveal critical insights for the rational design of new therapeutic agents. For TRPM8 modulation, the nature of the N,N-disubstitution is a key determinant of agonist potency. In the context of antifungal activity, the specific positioning of functional groups on the nicotinamide scaffold is crucial for efficacy and selectivity. Furthermore, studies on ALKBH2 inhibition highlight the importance of balancing enzymatic inhibitory activity with cellular permeability. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and improved drug candidates based on the isonicotinamide framework.

References

Head-to-head comparison of different synthetic routes to N,N-Diisopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful project outcomes. This guide provides a detailed head-to-head comparison of two primary synthetic routes to N,N-Diisopropylisonicotinamide, a disubstituted amide derivative of isonicotinic acid. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on laboratory capabilities, desired purity, and reaction efficiency.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Acyl Chloride MethodRoute 2: Direct Amidation with Coupling Agent
Starting Materials Isonicotinic acid, Thionyl chloride (or Oxalyl chloride), DiisopropylamineIsonicotinic acid, Diisopropylamine, Coupling Agent (e.g., DCC, HATU)
Reaction Steps Two-step processOne-pot synthesis
Reaction Time 4 - 18 hours2 - 24 hours
Typical Yield 85-95%70-90%
Temperature 0 °C to reflux0 °C to room temperature
Key Reagents Thionyl chloride/Oxalyl chloride (corrosive, moisture sensitive)DCC (allergen), HATU (can be expensive)
Workup/Purification Removal of excess thionyl chloride, aqueous workup, chromatographyFiltration of urea byproduct (for DCC), aqueous workup, chromatography

Synthetic Route Diagrams

G cluster_0 Route 1: Acyl Chloride Method cluster_1 Route 2: Direct Amidation A1 Isonicotinic Acid B1 Isonicotinoyl Chloride A1->B1 SOCl₂ or (COCl)₂ C1 This compound B1->C1 Diisopropylamine, Base A2 Isonicotinic Acid C2 This compound A2->C2 Coupling Agent (e.g., DCC, HATU) B2 Diisopropylamine

Caption: Comparative overview of the two primary synthetic pathways to this compound.

Route 1: The Acyl Chloride Method

This classical two-step approach involves the initial activation of isonicotinic acid by converting it to the more reactive isonicotinoyl chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with diisopropylamine to form the desired amide.

Experimental Protocol

Step 1: Synthesis of Isonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 5.0 eq).

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude isonicotinoyl chloride hydrochloride can be used directly in the next step or purified by distillation.

Step 2: Synthesis of this compound

  • Dissolve the crude isonicotinoyl chloride hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve diisopropylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in the same anhydrous solvent.

  • Add the diisopropylamine solution dropwise to the stirred isonicotinoyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Performance Data (Representative)
ParameterValue
Reaction Time 2-3 hours (Step 1) + 2-16 hours (Step 2)
Yield 85-95%
Temperature Reflux (Step 1), 0 °C to RT (Step 2)
Purity (after chromatography) >98%

Route 2: Direct Amidation with a Coupling Agent

This route offers a more streamlined, one-pot synthesis by directly coupling isonicotinic acid with diisopropylamine using a coupling agent. Common coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Experimental Protocol (Using DCC)
  • To a round-bottom flask under an inert atmosphere, add isonicotinic acid (1.0 eq), diisopropylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with the reaction solvent.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol (Using HATU)
  • To a round-bottom flask under an inert atmosphere, add isonicotinic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture and stir for a few minutes to activate the carboxylic acid.

  • Add diisopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Data (Representative)
ParameterDCC MethodHATU Method
Reaction Time 12-24 hours2-6 hours
Yield 70-85%80-90%
Temperature 0 °C to RTRoom Temperature
Purity (after chromatography) >98%>98%

Conclusion

Both the acyl chloride method and direct amidation with coupling agents are viable synthetic routes to this compound.

  • The Acyl Chloride Method is a robust and high-yielding two-step process. It is often favored for its reliability and the relatively low cost of the activating agent (thionyl chloride or oxalyl chloride). However, it involves handling corrosive and moisture-sensitive reagents and requires an additional step for the formation of the acyl chloride.

  • Direct Amidation offers the advantage of a one-pot procedure, simplifying the overall workflow. The choice of coupling agent is critical. DCC is a cost-effective option, but the removal of the dicyclohexylurea byproduct can sometimes be challenging, and DCC itself is a known allergen. HATU provides faster reaction times and often higher yields with a simpler workup, but it is a more expensive reagent.

The selection of the optimal synthetic route will depend on the specific requirements of the research, including scale, budget, available equipment, and the importance of minimizing reaction steps. For large-scale synthesis where cost is a major factor, the acyl chloride method may be preferable. For smaller-scale, rapid synthesis where a streamlined workflow is desired, direct amidation with a reagent like HATU could be the more efficient choice.

Comparative Guide to Analytical Methods for N,N-Diisopropylisonicotinamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of any analytical method is crucial to ensure data quality, reliability, and consistency.[1] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the performance of HPLC and GC-MS methods for the analysis of nicotinamide and related pyridine compounds. These values provide an expected performance range for a method adapted for N,N-Diisopropylisonicotinamide.

Table 1: Performance Characteristics of HPLC Methods for Nicotinamide Analysis

ParameterHPLC with UV DetectionHPLC with Fluorescence DetectionLC-MS/MS
**Linearity (R²) **> 0.998[3]Not Specified≥ 0.99[4]
Accuracy (% Recovery) 95.3 - 103.8%[5]92.75 - 105.13%[6]86 - 89%[7]
Precision (% RSD) 0.81 - 5.14% (RSDr)[5]3.76 - 4.43%[6]< 15%[7]
LOD 0.1 - 0.6 mg/kg[5]10 ng/mL[6]50.0 ng/mL[7]
LOQ 0.47 - 1.90 mg/kg[5]Not Specified50.0 ng/mL[7]

Table 2: Performance Characteristics of GC-MS Methods for Pyridine & Nicotinamide Analysis

ParameterGC-MS (Direct Injection)HS-GC-MS/MS
**Linearity (R²) **Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified89 - 101%[8][9]
Precision (% RSD) < 15% (CV%)[10]2 - 3%[8][9]
LOD Not Specified0.006 mg/kg (biota)[8]
LOQ 2-5 µg/mL[10]0.020 mg/kg (biota)[8]

Experimental Protocols

Below are detailed experimental protocols for representative HPLC and GC-MS methods that can be adapted for this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is adapted from a validated procedure for the simultaneous quantification of nicotinamide and other compounds.[5]

1. Sample Preparation:

  • Accurately weigh a sample powder equivalent to the target concentration of this compound.

  • Transfer to a volumetric flask.

  • Add a suitable solvent (e.g., water or a water/organic solvent mixture) and sonicate to dissolve.[2]

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.[2]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of a phosphate buffer and methanol (e.g., 90:10, v/v), with the pH of the buffer adjusted as needed for optimal separation (e.g., pH 3).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm (this should be optimized for this compound).[5][11]

  • Injection Volume: 20 µL.

3. Method Validation:

  • Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions across a range of concentrations (e.g., 0.1 - 50.0 µg/mL).[5] Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment.

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a direct injection GC-MS method for nicotinamide and related impurities.[12]

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

  • If necessary, use an internal standard for improved quantitation.

  • The sample can be directly injected into the GC-MS system.[10]

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.[12]

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m × 250 µm I.D. × 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Oven Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from any impurities.

  • Injector Temperature: Set to ensure efficient volatilization of the sample.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.[12]

3. Method Validation:

  • Follow a similar validation procedure as outlined for the HPLC method, adapting the parameters for a GC-MS analysis. Linearity, accuracy, precision, LOD, and LOQ should be established.

Mandatory Visualization

The following diagrams illustrate the general workflows for method validation and a typical quantitative analysis using an internal standard.

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_implementation 3. Implementation & Monitoring define_scope Define Scope & Purpose develop_method Develop Analytical Method define_scope->develop_method specificity Specificity develop_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis system_suitability System Suitability Testing routine_analysis->system_suitability

Caption: General workflow for analytical method validation.

quantitative_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh/Measure Sample add_is Add Internal Standard (IS) sample->add_is extract Extract Analyte & IS add_is->extract inject Inject Sample Extract extract->inject separate Chromatographic Separation inject->separate detect Detection (e.g., MS) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate_ratio Calculate Area Ratio (Analyte/IS) integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

A Comparative Guide to the Reproducibility of Experimental Results with Thermo-Responsive Polymers: A Focus on Poly(N-isopropylacrylamide) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of stimuli-responsive materials, particularly those sensitive to temperature, ensuring consistent and predictable behavior is paramount for applications ranging from drug delivery to tissue engineering. While the user initially inquired about N,N-Diisopropylisonicotinamide, a comprehensive search of scientific literature and chemical databases yielded no specific information regarding its use in reproducible experimental settings as a thermo-responsive polymer. Therefore, this guide focuses on the most extensively studied thermo-responsive polymer, Poly(N-isopropylacrylamide) (PNIPAM), and its common alternatives. This comparison aims to provide researchers with a clear understanding of the factors influencing experimental reproducibility for these materials and to offer a framework for selecting the most appropriate polymer for their research needs.

The guide will delve into the key performance characteristics of PNIPAM and its alternatives, present factors that can lead to variability in experimental outcomes, and provide standardized protocols for synthesis and characterization to aid in achieving more reproducible results.

Comparative Performance of Thermo-Responsive Polymers

The following table summarizes the key properties of PNIPAM and two common alternatives, Poly(oligo(ethylene glycol) methacrylate) (POEGMA) and Poly(N-vinylcaprolactam) (PNVCL). These properties are critical to their function and can be sources of experimental variability if not carefully controlled.

PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(oligo(ethylene glycol) methacrylate) (POEGMA)Poly(N-vinylcaprolactam) (PNVCL)Factors Affecting Reproducibility & Key Considerations
Lower Critical Solution Temperature (LCST) ~32°C[1]Tunable (e.g., ~26°C to ~90°C) depending on the number of ethylene glycol units[2]25 - 35°C[2]High Impact on Reproducibility. Sensitive to monomer purity, polymer concentration, molecular weight, and the presence of salts or other solutes. Lot-to-lot variation of monomers can lead to shifts in the LCST.
Hysteresis Pronounced hysteresis often observed between heating and cooling cycles[3]Can exhibit lower hysteresis compared to PNIPAM[3]Exhibits hysteresisModerate Impact on Reproducibility. The magnitude of hysteresis can be influenced by the rate of temperature change and the polymer's molecular weight distribution. Inconsistent thermal cycling protocols will lead to variable results.
Toxicity/Biocompatibility Generally considered biocompatible, but concerns exist regarding the potential hydrolysis to small amide compounds.Generally considered highly biocompatible and resistant to protein absorption.[4]Considered to have lower toxicity than PNIPAM as it does not produce small amide compounds upon hydrolysis.[1]Crucial for in-vivo studies. The purity of the polymer and the absence of residual monomers or initiators are critical for ensuring biocompatibility and reproducible biological outcomes.
Synthesis Reproducibility Well-established protocols exist, but batch-to-batch variations in molecular weight and polydispersity can occur.Controlled radical polymerization techniques offer good control over molecular weight and architecture, potentially leading to higher batch-to-batch consistency.Synthesis protocols are available, with similar potential for variability as PNIPAM.High Impact on Reproducibility. The choice of polymerization technique, initiator, and monomer purity are critical. Inconsistent synthesis conditions will lead to polymers with different properties.

Experimental Protocols

To enhance the reproducibility of experiments involving thermo-responsive polymers, it is crucial to follow well-defined and consistent protocols. Below are representative protocols for the synthesis and characterization of PNIPAM.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) via Free Radical Polymerization

This protocol describes a common method for synthesizing PNIPAM.

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water (solvent)

  • Nitrogen gas

Procedure:

  • Dissolve a specific amount of NIPAM monomer in deionized water in a reaction flask to achieve the desired concentration.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining the nitrogen atmosphere, add the initiator (APS) to the solution and stir until dissolved.

  • Add the accelerator (TEMED) to initiate the polymerization.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for a specific duration (e.g., several hours to overnight).

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and other small molecules.

  • The purified PNIPAM solution can be lyophilized to obtain the polymer as a dry powder.

Note: The molar ratio of monomer to initiator and the reaction temperature and time should be kept consistent between batches to ensure reproducibility of the polymer's molecular weight and LCST.

Characterization of the Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter of thermo-responsive polymers and its accurate and reproducible measurement is essential.

Method: UV-Vis Spectroscopy

  • Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

  • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the optical transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/minute).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

  • To assess hysteresis, the measurement should be repeated by cooling the solution at the same rate.

Visualizing Experimental Workflow for Reproducibility

The following diagram illustrates a logical workflow for conducting reproducible experiments with thermo-responsive polymers, highlighting key control points.

G reagent Reagent Qualification (Monomer, Initiator, Solvent) synthesis Polymer Synthesis (Consistent Protocol) reagent->synthesis Lot-to-lot consistency purification Purification (e.g., Dialysis) synthesis->purification characterization Characterization (MW, PDI, LCST) purification->characterization solution_prep Solution Preparation (Precise Concentration) characterization->solution_prep env_control Environmental Control (Temperature, pH) solution_prep->env_control measurement Measurement (Standardized Method) env_control->measurement data_analysis Data Analysis (Consistent Parameters) measurement->data_analysis validation Validation & Reproducibility Check data_analysis->validation

Caption: Workflow for ensuring reproducible experimental results with thermo-responsive polymers.

Signaling Pathways and Logical Relationships

The thermo-responsive behavior of PNIPAM is governed by the balance of hydrophilic and hydrophobic interactions, which is sensitive to temperature. This relationship can be visualized as follows:

G Temp_Low Temperature < LCST H_Bonding Polymer-Water H-Bonds Dominate Temp_Low->H_Bonding Temp_High Temperature > LCST Hydrophobic Polymer-Polymer Hydrophobic Interactions Dominate Temp_High->Hydrophobic Soluble Polymer is Soluble (Extended Conformation) H_Bonding->Soluble Insoluble Polymer is Insoluble (Collapsed Globule) Hydrophobic->Insoluble Soluble->Temp_High Heating Insoluble->Temp_Low Cooling

Caption: Temperature-dependent phase transition of PNIPAM in aqueous solution.

References

Safety Operating Guide

Proper Disposal of N,N-Diisopropylisonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N,N-Diisopropylisonicotinamide, as with all laboratory chemicals, is a critical component of ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, the general safety protocols for handling amides and other research chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves) to prevent accidental exposure.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Management: In the event of a spill, immediately contain the material using an absorbent spill kit.[2] Evacuate the area and notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[1][3]

  • Waste Collection:

    • Collect all waste containing this compound (solid or liquid) in a designated, leak-proof, and chemically compatible container.[4] The original product container, if in good condition, is a suitable option.[3]

    • Ensure the waste container is kept closed when not in use.

  • Waste Segregation:

    • Chemical wastes should be segregated according to their hazard class.[4] Avoid mixing this compound waste with incompatible materials. As a general guideline for amides, they should be segregated from strong acids, bases, and oxidizers.[4][5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.[4]

    • Include the date of waste accumulation and the name of the principal investigator or laboratory contact.[1][3]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3] This area should be well-ventilated and away from heat sources or ignition.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[1] Never attempt to dispose of chemical waste through municipal waste services.[1]

  • Decontamination of Labware:

    • Glassware and equipment contaminated with this compound should be decontaminated.

    • Triple-rinse the contaminated items with a suitable solvent that can dissolve the compound.[3][4]

    • Collect the rinsate from this cleaning process and dispose of it as liquid chemical waste in your designated hazardous waste container.[1][4]

    • After rinsing, wash the labware with an appropriate detergent and water.

Summary of Hazard Considerations

Hazard ClassificationDescriptionGHS Code (Example)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.H302, H312, H332
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.H315, H314
Serious Eye Damage/Irritation May cause serious eye irritation or damage.H319, H318
Aquatic Toxicity May be harmful or toxic to aquatic life with long-lasting effects. Release into the environment must be avoided.[3]H402, H411, H410

Note: This table is for general guidance. Always refer to the specific Safety Data Sheet (SDS) if available for the compound you are using.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

cluster_0 Start: this compound Waste Generation cluster_1 Handling and Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Decontamination A Generate Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First G Triple-Rinse Contaminated Labware with Solvent A->G For Contaminated Equipment C Collect in a Labeled, Compatible Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E When Container is Full F Professional Disposal by Certified Vendor E->F H Collect Rinsate as Hazardous Waste G->H H->C Add to Waste Container

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diisopropylisonicotinamide
Reactant of Route 2
Reactant of Route 2
N,N-Diisopropylisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.